2-(3,5-Difluorophenyl)-2-methylpropanenitrile
Description
Properties
Molecular Formula |
C10H9F2N |
|---|---|
Molecular Weight |
181.18 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9F2N/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-5H,1-2H3 |
InChI Key |
JKBHAHDMAXYOFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: A Key Fluorinated Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 2-(3,5-Difluorophenyl)-2-methylpropanenitrile for Advanced Research & Development
2-(3,5-Difluorophenyl)-2-methylpropanenitrile is a specialized aromatic nitrile that serves as a critical building block in medicinal chemistry and drug development. Its structure is characterized by a propanenitrile core with a gem-dimethyl substitution at the alpha position and a synthetically valuable 3,5-difluorophenyl moiety. The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] These characteristics are highly sought after in the design of novel therapeutic agents, as fluorine incorporation can enhance target binding affinity, improve bioavailability, and block sites of oxidative metabolism.[2][3]
The nitrile group itself is a versatile functional handle, serving either as a key pharmacophore or as a precursor for conversion into other essential groups like primary amines, amides, or carboxylic acids.[1][4] This guide provides a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, its applications in pharmaceutical research, and essential safety protocols for laboratory handling.
Physicochemical and Spectroscopic Profile
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₀H₉F₂N | Based on structure |
| Molecular Weight | 181.18 g/mol | Calculated from formula[5] |
| IUPAC Name | 2-(3,5-difluorophenyl)-2-methylpropanenitrile | Standard nomenclature |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. | Inferred from similar compounds like 2-(4-Fluorophenyl)-2-methylpropanenitrile (liquid) and 2-(3-Bromophenyl)-2-methylpropanenitrile (liquid).[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, DMF). Insoluble in water. | General property of non-polar organic nitriles. |
Predicted Spectroscopic Data
Definitive experimental spectra for this specific isomer are not publicly available. However, the expected NMR and IR signatures can be predicted based on its molecular structure, providing a powerful tool for characterization during synthesis.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
Methyl Protons (6H): A singlet peak around δ 1.7-1.9 ppm. The gem-dimethyl groups are chemically equivalent and have no adjacent protons to couple with.
-
Aromatic Protons (3H): The aromatic region (δ 7.0-7.5 ppm) will show two signals. One signal will be a triplet, corresponding to the proton at the C4 position, coupled to the two equivalent fluorine atoms. The other signal will be a doublet of doublets (or a complex multiplet), corresponding to the two equivalent protons at the C2 and C6 positions, coupled to the C4 proton and the fluorine atoms.
-
-
¹³C NMR: The carbon spectrum will be characterized by distinct signals and carbon-fluorine coupling.
-
Nitrile Carbon (-C≡N): A signal in the range of δ 120-125 ppm.
-
Quaternary Carbon (C(CH₃)₂): A signal around δ 35-45 ppm.
-
Methyl Carbons (-CH₃): A signal in the aliphatic region, δ 25-30 ppm.
-
Aromatic Carbons: Four distinct signals are expected, with characteristic C-F coupling constants (J-coupling) that are invaluable for structural confirmation.[7]
-
-
FT-IR: The infrared spectrum will provide clear evidence of the key functional groups.
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100-1350 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
Synthesis Protocol: Nucleophilic Cyanation of 3',5'-Difluoroacetophenone
The most direct and reliable synthesis route is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3',5'-difluoroacetophenone, followed by dehydration. The following protocol is a robust, self-validating system adapted from well-established methodologies for cyanohydrin formation and subsequent conversion.[8][9][10]
Reaction Principle
The core of this synthesis is the nucleophilic attack by the cyanide ion (:CN⁻) on the electrophilic carbonyl carbon of the ketone.[11][12] The ketone's planar carbonyl group is susceptible to attack from either face. The resulting tetrahedral alkoxide intermediate is then protonated to form a stable cyanohydrin. While not detailed in this specific protocol, subsequent dehydration (often under acidic or basic conditions) would yield the target nitrile, though modern variants often achieve this transformation in a more direct fashion or the cyanohydrin itself is the intermediate of interest. For the purpose of creating the propanenitrile structure, a more direct route involving a precursor with the gem-dimethyl group is necessary. A more accurate precursor would be 2-(3,5-difluorophenyl)propan-2-ol, which can be subjected to nucleophilic substitution with a cyanide source.
A highly effective method involves the reaction of a tertiary alcohol with a cyanide source under acidic conditions.
Workflow Diagram: Synthesis of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile```dot
Caption: Impact of the difluorophenyl group in drug design.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. The 3,5-substitution pattern provides a "metabolic shield" for the aromatic ring, preventing hydroxylation, a common deactivation pathway for drug candidates. [2]2. Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions within a protein's active site, potentially increasing the potency and selectivity of a drug. [3]3. Lipophilicity and Bioavailability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. [1]
The Nitrile as a Versatile Pharmacophore
The nitrile group is no longer seen merely as a synthetic intermediate but as a valuable pharmacophore. It is a bioisostere for carbonyl groups and can act as a hydrogen bond acceptor. Over 30 nitrile-containing pharmaceuticals are currently prescribed for a wide range of indications. [13]Its linear geometry and electronic properties allow it to occupy tight binding pockets and form key interactions with target proteins. [13]This compound is therefore a valuable building block for synthesizing inhibitors for targets like kinases and central nervous system (CNS) proteins. [2]
Safety, Handling, and Storage
As a nitrile-containing compound, 2-(3,5-Difluorophenyl)-2-methylpropanenitrile must be handled with appropriate precautions in a controlled laboratory setting. While a specific SDS is not available, the safety profile can be extrapolated from related compounds like 2-(3,5-Difluorophenyl)acetonitrile. [14]
Hazard Identification and Personal Protective Equipment (GHS)
-
Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [14][15][16]* Pictograms:
-
GHS07 (Exclamation Mark)
-
GHS06 (Skull and Crossbones) may also be applicable depending on toxicity data.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [16][17]Ensure eyewash stations and safety showers are readily accessible. [14] * Eye/Face Protection: Wear chemical safety goggles or a face shield. [14][16] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [14][16] * Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH/MSHA-approved respirator. [14]
-
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. [18]Do not breathe vapors or mist. [14]Wash hands thoroughly after handling. [15][18]Keep away from heat, sparks, and open flames. [15][18]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [15][17]Store locked up. [14]
References
-
2-(3,4-Difluorophenyl)-2-methylpropanenitrile | C10H9F2N | CID 55264652 - PubChem. URL: [Link]
-
2-(2,6-difluorophenyl)-2-methylpropanenitrile - MySkinRecipes. URL: [Link]
-
Rhodium‐Catalyzed Regioselective 3‐Fluoroallylic Cyanation. URL: [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG. URL: [Link]
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The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. URL: [Link]
-
2-(2,6-Difluorophenyl)acetonitrile | CAS#:654-01-3 | Chemsrc. URL: [Link]
-
2-methylpropanenitrile -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). URL: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. URL: [Link]
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Nucleophilic addition of hydrogen cyanide. URL: [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. URL: [Link]
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The Addition of Hydrogen Cyanide to Aldehydes and Ketones - Chemistry LibreTexts. URL: [Link]
-
nucleophilic addition - carbonyl compounds and hydrogen cyanide - Chemguide. URL: [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. URL: [Link]
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. URL: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. URL: [Link]
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. URL: [Link]
-
nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses. URL: [Link]
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ] - ResearchGate. URL: [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC. URL: [Link]
-
Carbonyls with HCN: Addition Mechanism (13.4.3) | OCR A-Level Chemistry Notes | TutorChase. URL: [Link]
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO 2 F 2 ) - Beilstein Journals. URL: [Link]
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Solubility of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile in organic solvents
An In-depth Technical Guide to the Solubility of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile, a compound of interest in contemporary drug discovery. We will explore its solubility profile in a range of organic solvents, detail robust experimental methodologies for solubility determination, and discuss the underlying physicochemical principles that govern its solubility. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity from the laboratory to a clinically effective drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1] Among these properties, solubility is a cornerstone of "drug-likeness." For oral dosage forms, an API must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[2] Poor solubility can lead to low and variable bioavailability, hindering the development of promising therapeutic candidates.[1][3]
Understanding the solubility of an API in various organic solvents is crucial for several stages of drug development:
-
Process Chemistry: The selection of appropriate solvents is vital for synthesis, purification, and crystallization processes. Knowledge of solubility helps in optimizing reaction conditions and maximizing yield and purity.[4]
-
Formulation Development: Creating a stable and effective drug product necessitates a deep understanding of the API's solubility. This knowledge informs the choice of excipients and the development of various dosage forms, from simple solutions to complex drug delivery systems.[3][5]
-
Preclinical and Clinical Studies: Solubility data is essential for designing in vitro and in vivo experiments, including absorption, distribution, metabolism, and excretion (ADME) studies.[6]
This guide focuses on 2-(3,5-Difluorophenyl)-2-methylpropanenitrile, providing a detailed examination of its solubility in key organic solvents.
Physicochemical Properties of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile
To understand the solubility of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile, we must first consider its molecular structure and resulting physicochemical properties. While specific experimental data for this compound is not publicly available, we can infer its characteristics based on its constituent functional groups.
Structure:
-
Molecular Formula: C₁₀H₉F₂N
-
Molecular Weight: 181.18 g/mol (based on similar structures)[7]
-
Key Structural Features:
-
3,5-Difluorophenyl Group: The two fluorine atoms are strong electron-withdrawing groups, increasing the polarity of the aromatic ring.
-
Gem-dimethyl Group: These nonpolar methyl groups contribute to the molecule's lipophilicity.
-
Nitrile Group (-C≡N): This group is polar and can act as a hydrogen bond acceptor.
-
Predicted Solubility Behavior:
Based on its structure, 2-(3,5-Difluorophenyl)-2-methylpropanenitrile is expected to be a crystalline solid with a relatively nonpolar character, tempered by the polar difluorophenyl and nitrile moieties. Its solubility will be influenced by a balance of these competing factors. It is anticipated to be poorly soluble in water but will exhibit varying degrees of solubility in organic solvents depending on their polarity and hydrogen bonding capacity.
Solubility Profile in Selected Organic Solvents
The following table summarizes the predicted solubility of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile in a range of common organic solvents at different temperatures. This data is illustrative and serves as a guide for solvent selection in experimental work.
| Solvent | Solvent Type | Temperature (°C) | Predicted Solubility (mg/mL) |
| Methanol | Polar Protic | 25 | 50 |
| 40 | 95 | ||
| Ethanol | Polar Protic | 25 | 40 |
| 40 | 75 | ||
| Isopropanol | Polar Protic | 25 | 25 |
| 40 | 50 | ||
| Acetonitrile | Polar Aprotic | 25 | 150 |
| 40 | 250 | ||
| Acetone | Polar Aprotic | 25 | 200 |
| 40 | 350 | ||
| Ethyl Acetate | Moderately Polar | 25 | 80 |
| 40 | 140 | ||
| Dichloromethane | Nonpolar | 25 | 120 |
| 40 | 200 | ||
| Toluene | Nonpolar | 25 | 30 |
| 40 | 60 | ||
| Heptane | Nonpolar | 25 | < 1 |
| 40 | < 5 |
Interpretation of the Data:
The predicted data suggests that 2-(3,5-Difluorophenyl)-2-methylpropanenitrile exhibits the highest solubility in polar aprotic solvents like acetone and acetonitrile. This is likely due to the favorable dipole-dipole interactions between the solvent and the polar functionalities of the molecule. The solubility in polar protic solvents like alcohols is moderate, while it is significantly lower in nonpolar hydrocarbon solvents such as heptane. As expected, solubility generally increases with temperature.[4]
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is paramount. The following sections detail two widely accepted methods for determining the solubility of a compound like 2-(3,5-Difluorophenyl)-2-methylpropanenitrile.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a gold-standard technique for determining thermodynamic (or equilibrium) solubility.[8] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period.
Principle: A saturated solution is formed in the presence of excess solid solute, ensuring that the system reaches thermodynamic equilibrium. The concentration of the dissolved solute in the supernatant is then measured.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of crystalline 2-(3,5-Difluorophenyl)-2-methylpropanenitrile to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials at a consistent speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate separation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor.
Diagram of the Shake-Flask Workflow:
Caption: Workflow for high-throughput kinetic solubility screening.
Causality and Trustworthiness in Experimental Design
The choice of experimental method and the specifics of the protocol are driven by the intended application of the solubility data.
-
Thermodynamic vs. Kinetic Solubility: Thermodynamic solubility represents the true equilibrium state and is crucial for formulation development and process chemistry. Kinetic solubility, while less precise, is valuable for rapid screening of large numbers of compounds in early discovery to flag potential issues. [6]* Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly impact the solubility of a compound. Using high-purity, anhydrous solvents is essential for obtaining accurate and reproducible results.
-
Temperature Control: Solubility is temperature-dependent. [4]Maintaining a constant and accurately known temperature throughout the experiment is critical for data integrity.
-
Analytical Method Validation: The method used to quantify the dissolved compound (e.g., HPLC) must be validated for linearity, accuracy, and precision to ensure the reliability of the solubility measurements.
By adhering to these principles, the described protocols are designed to be self-validating systems, providing trustworthy and actionable data.
Conclusion
This technical guide has provided a detailed overview of the solubility of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile in organic solvents. While specific experimental data for this compound is not yet in the public domain, we have presented a plausible solubility profile based on its chemical structure and established principles of physical chemistry. The detailed experimental protocols provided offer robust and reliable methods for obtaining such data. A thorough understanding and accurate measurement of solubility are indispensable for the successful development of this and any other new chemical entity into a viable pharmaceutical product.
References
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AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
-
IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]
-
Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]
-
PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. [Link]
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PubChem. (n.d.). 2-(3,4-Difluorophenyl)-2-methylpropanenitrile. [Link]
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The Difluorophenyl Nitrile Pharmacophore: Mechanistic Insights and Therapeutic Applications
The following technical guide details the biological activity, mechanistic utility, and experimental applications of difluorophenyl nitrile compounds.
Executive Summary
The difluorophenyl nitrile moiety represents a privileged scaffold in medicinal chemistry and agrochemical development.[1] Its utility stems from a synergistic interplay between the nitrile group (
This guide analyzes the structure-activity relationships (SAR) of this pharmacophore, specifically focusing on its role as a cysteine protease inhibitor (via thioimidate formation) and as a critical intermediate in the synthesis of benzoylurea chitin synthesis inhibitors .
Structural & Electronic Properties
The biological potency of difluorophenyl nitriles is governed by two primary factors: electronic activation and metabolic blocking .
The Fluorine Effect
Fluorine is the most electronegative element (Paulding scale: 3.98). When substituted on the phenyl ring, it exerts a strong inductive effect (
-
pKa Modulation: In 2,6-difluorobenzonitrile, the fluorines at the ortho positions significantly increase the electrophilicity of the nitrile carbon. This lowers the energy barrier for nucleophilic attack by active-site cysteines.
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond, effectively blocking cytochrome P450-mediated oxidation at the substituted positions (metabolic "soft spots").
The Nitrile Warhead
Unlike irreversible warheads (e.g., epoxides, vinyl sulfones), the nitrile group often reacts reversibly with cysteine thiols to form a thioimidate adduct.[2] This reversibility reduces the risk of off-target toxicity (haptenization) while maintaining high affinity.
Visualization: SAR Landscape
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the difluorophenyl nitrile scaffold.
Figure 1: SAR landscape detailing the electronic and metabolic contributions of the difluorophenyl nitrile moiety.
Therapeutic Applications
Cysteine Protease Inhibition (Cathepsins)
Cysteine proteases (e.g., Cathepsin K, B, L, S) are critical targets for osteoporosis, cancer, and autoimmune diseases.
-
Mechanism: The active site cysteine thiolate attacks the nitrile carbon. The presence of fluorine atoms on the phenyl ring (particularly at the 2,6- or 3,5-positions) tunes the reactivity of the nitrile, ensuring it is reactive enough to bind the enzyme but stable enough to avoid non-specific reactions with plasma proteins.
-
Advanced Application: Recent research utilizes Ruthenium(II)-caged nitriles . In these systems, the nitrile is coordinated to a Ru(II) center, rendering it inert. Upon irradiation with visible light, the nitrile is released, allowing for spatiotemporally controlled inhibition of Cathepsin K [1].
Agrochemicals: Benzoylurea Insecticides
2,6-Difluorobenzonitrile is the primary industrial precursor for benzoylphenylureas (e.g., Teflubenzuron, Chlorfluazuron).
-
Pathway:
-
Ammoxidation: 2,6-Difluorotoluene
2,6-Difluorobenzonitrile. -
Hydrolysis: 2,6-Difluorobenzonitrile
2,6-Difluorobenzamide. -
Coupling: Amide + Isocyanate
Benzoylurea.
-
-
Mode of Action: These compounds inhibit chitin synthase , preventing insect larvae from forming a new exoskeleton during molting (ecdysis). The 2,6-difluoro substitution is critical for preventing rapid metabolic degradation in the insect gut [2].
Mechanism of Action: The Thioimidate Trap
The interaction between the difluorophenyl nitrile and the catalytic cysteine triad is a classic example of covalent reversible inhibition .
Figure 2: Kinetic pathway of cysteine protease inhibition via thioimidate formation.
Experimental Protocols
Synthesis: Nucleophilic Aromatic Substitution ( )
The electron-deficient nature of the 2,6-difluorobenzonitrile ring makes it an excellent substrate for
Objective: Synthesis of a 4-amino-substituted 2,6-difluorobenzonitrile derivative.
Reagents: 2,6-Difluorobenzonitrile (1.0 eq), Primary Amine (1.2 eq),
Step-by-Step Protocol:
-
Preparation: Dissolve 2,6-difluorobenzonitrile (139 mg, 1 mmol) in anhydrous DMSO (2 mL) in a flame-dried reaction vial.
-
Addition: Add powdered anhydrous
(276 mg, 2 mmol) followed by the primary amine (1.2 mmol). -
Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor progress via TLC (Hexane/EtOAc 4:1). The 2,6-difluoro substitution pattern activates the para position (C4) or ortho position (C2) depending on conditions, but C4 substitution is common if C2/C6 are blocked by fluorines. Correction: In 2,6-difluorobenzonitrile, the fluorines are at 2 and 6. Nucleophilic attack typically occurs at the fluorine position (displacing fluoride) to yield 2-amino-6-fluorobenzonitrile.
-
Workup: Cool to room temperature. Pour into ice-cold water (20 mL). Extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography on silica gel.
Bioassay: FRET-Based Cathepsin K Inhibition
Objective: Determine the
Materials:
-
Enzyme: Recombinant Human Cathepsin K (1 nM final conc).
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic, 10 µM final conc).
-
Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.
Workflow:
-
Dilution: Prepare a 10-point serial dilution of the difluorophenyl nitrile inhibitor in DMSO.
-
Incubation: Add 1 µL of inhibitor to 90 µL of Enzyme Solution in a black 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Initiation: Add 10 µL of Substrate Solution to initiate the reaction.
-
Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.
-
Analysis: Calculate the initial velocity (
) for each concentration. Fit data to the Hill equation to derive .
Data Summary: Comparative Activity
The following table illustrates the impact of fluorination on the potency of benzonitrile-based inhibitors (Hypothetical representative data based on literature trends [1, 3]).
| Compound Scaffold | Metabolic Stability ( | Mechanism | |
| Benzonitrile (Unsubstituted) | > 10 µM | Low (< 15 min) | Weak Reversible |
| 2-Fluorobenzonitrile | ~ 500 nM | Moderate (30 min) | Reversible |
| 2,6-Difluorobenzonitrile | ~ 15 nM | High (> 60 min) | Potent Reversible |
| 2,6-Dichlorobenzonitrile | ~ 100 nM | High (> 60 min) | Steric Clash Possible |
References
-
Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Source: MDPI (Molecules Journal). URL:[Link]
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor. Source: NIH / PMC. URL:[Link]
Sources
The Strategic Imperative of 3,5-Difluoro Substitution in Modern Medicinal Chemistry
The following technical guide details the role of 3,5-difluoro substitution in medicinal chemistry, structured for an audience of drug developers and research scientists.
Executive Summary
In the optimization of small molecule therapeutics, fluorine substitution is a ubiquitous tool for modulating physicochemical properties without drastically altering steric bulk.[1][2] While 4-fluoro (para) and 2,4-difluoro substitutions are common for blocking metabolic soft spots, the 3,5-difluoro substitution pattern offers a distinct "Goldilocks" zone of electronic deactivation and lipophilic tuning. This motif is particularly effective in reducing the basicity of proximal amines, enhancing metabolic stability against electrophilic oxidation, and filling specific hydrophobic pockets where ortho-substitution would introduce steric clash.[1] This guide analyzes the mechanistic, physicochemical, and synthetic utility of the 3,5-difluoro motif, substantiated by FDA-approved case studies like Entrectinib and Tegoprazan .[1]
Part 1: Physicochemical Modulation
The introduction of fluorine atoms at the 3 and 5 positions (meta) of a phenyl ring exerts a powerful electron-withdrawing inductive effect (-I) while leaving the para position open (or available for other functionalization) and avoiding the "ortho effect" that can twist conformations out of planarity.
Acidity and Basicity Tuning (pKa)
The most profound effect of 3,5-difluoro substitution is on the pKa of attached functional groups. By withdrawing electron density, this motif stabilizes negative charges (phenoxides) and destabilizes positive charges (anilinium ions).[1][2]
Table 1: Comparative pKa Values of Phenyl vs. Fluorinated Analogues
| Core Structure | Substituent | pKa (Approx.)[2] | Effect on Drug Design |
| Phenol | Unsubstituted | 9.95 | Weakly acidic; poor solubility at physiological pH.[2] |
| 4-Fluoro | 9.90 | Minimal effect; resonance (+R) counteracts induction (-I).[2] | |
| 3,5-Difluoro | ~7.97 | Significant drop (~2 units). Increases solubility at pH 7.4; enhances H-bond donor capability.[2] | |
| Aniline | Unsubstituted | 4.60 | Weak base.[2] |
| 4-Fluoro | 4.65 | Negligible change.[2] | |
| 3,5-Difluoro | 2.60 | Drastic reduction (~2 units). Reduces protonation at physiological pH; decreases hERG channel binding liability.[2] |
Mechanistic Insight: In 3,5-difluoroaniline, the absence of resonance donation (which would occur at ortho/para) allows the cumulative inductive withdrawal of two fluorine atoms to dominate, making the lone pair significantly less available.[1] This is a critical strategy for mitigating hERG toxicity , which often correlates with the basicity of nitrogen centers.[1][2]
Metabolic Stability
The 3,5-difluoro motif electronically deactivates the phenyl ring, making it resistant to oxidation by Cytochrome P450 (CYP) enzymes.[1]
-
Electrophilic Attack: CYP enzymes typically oxidize electron-rich aromatic rings.[2] The 3,5-difluoro pattern reduces electron density, protecting the ring from epoxidation and hydroxylation.[1]
-
Site Blocking: While it does not physically block the para position, the electronic deactivation often protects the entire ring.[1] If the para position is substituted (e.g., in Entrectinib), the 3,5-fluorines protect the remaining meta positions from metabolic attack.[1]
Part 2: Structural Biology & Interactions[1][3]
The "Orthogonal Fluorine" Interaction
In protein binding pockets, C-F bonds can engage in multipolar interactions with backbone amides (C-F[1]···H-N), carbonyls (C-F[1][2]···C=O), and even other lipophilic residues.[1][2]
-
Conformation: Unlike 2,6-substitution, which forces the ring out of plane due to steric clash with the linker, 3,5-substitution retains the planarity of the phenyl ring relative to its linker, allowing it to slot into narrow hydrophobic clefts (e.g., ATP binding sites in kinases).[1]
-
Lipophilicity: The addition of two fluorine atoms increases LogP by approximately 0.4–0.6 units, enhancing membrane permeability and binding affinity for hydrophobic pockets.[1][2]
Part 3: Case Studies in Approved Drugs[2]
Entrectinib (Rozlytrek)
Target: TRK A/B/C, ROS1, ALK (Kinase Inhibitor) Structural Motif: 3,5-Difluorobenzyl group.[1][2]
-
Role of 3,5-Difluoro: The 3,5-difluorobenzyl moiety is appended to the indazole core.[3]
-
Binding: It occupies a specific hydrophobic pocket in the kinase domain.[2] The 3,5-substitution pattern was selected over 2,4- or 2,6- to avoid steric clash with the gatekeeper residue while maximizing van der Waals contact.
-
Metabolism: The benzyl methylene is a potential soft spot, but the electron-deficient ring reduces the rate of benzylic oxidation compared to a non-fluorinated analogue.
-
Tegoprazan (K-CAB)
Target: Potassium-Competitive Acid Blocker (P-CAB) Structural Motif: 3,5-Difluorophenoxy group.
-
Role of 3,5-Difluoro:
-
pKa Modulation: The ether oxygen's electron density is modulated by the difluorophenyl ring, affecting the overall electronic profile of the benzimidazole core.[1]
-
Stability: The 3,5-difluorophenoxy group is highly resistant to oxidative O-dealkylation, a common clearance pathway for aryl ethers.
-
Part 4: Synthetic Methodologies
Synthesis of 3,5-Difluoro Intermediates
Accessing the 3,5-difluoro motif often requires specific precursors, as direct electrophilic fluorination of benzene directs ortho/para.[1]
Method A: From 3,5-Difluoroaniline (Sandmeyer) [1]
-
Diazotization: 3,5-Difluoroaniline is treated with NaNO₂/H₂SO₄.[2]
-
Substitution: The diazonium salt is reacted with KI (to form iodide) or hydrolyzed (to form phenol).[2]
Method B: SNAr on 3,5-Difluoronitrobenzene
-
Note: Nucleophilic aromatic substitution usually displaces the fluorine (leaving group).[2] To retain the 3,5-fluorines, one typically starts with 1,3,5-trifluorobenzene and performs a controlled SNAr at one position, yielding a 3,5-difluorophenyl product.[1]
Method C: Suzuki-Miyaura Coupling (For Biaryls)
-
Reagent: 3,5-Difluorophenylboronic acid.[2]
-
Conditions: K₂CO₃, Dioxane/Water, 90°C.[1]
-
Application: Used to attach the 3,5-difluorophenyl group to heteroaryl cores (e.g., in kinase inhibitor synthesis).[1][2]
Part 5: Experimental Protocols
Protocol: Microsomal Stability Assessment
Objective: Compare the intrinsic clearance (CLint) of a phenyl-substituted lead vs. its 3,5-difluoro analogue.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).[1][2]
-
Test Compounds (10 mM DMSO stock).
Procedure:
-
Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix 30 µL of compound solution with 30 µL of HLM (final protein conc. 0.5 mg/mL) in a 96-well plate.[2] Incubate at 37°C for 5 min.
-
Initiation: Add 60 µL of pre-warmed NADPH regenerating system to initiate the reaction. (Use buffer instead of NADPH for negative control).
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 20 µL aliquots and quench immediately in 80 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .[2] [2]
Expected Result: The 3,5-difluoro analogue typically exhibits a 2–5x reduction in
Part 6: Visualizations
Metabolic Blocking Mechanism
The following diagram illustrates how 3,5-difluoro substitution deactivates the aromatic ring against CYP450-mediated oxidation.
Caption: 3,5-difluoro substitution lowers electron density (HOMO energy), making the ring a poor substrate for the electrophilic heme-iron oxidant of CYP450 enzymes.[1]
Lead Optimization Workflow
A decision tree for medicinal chemists when encountering metabolic or solubility issues with a phenyl group.[2]
Caption: Strategic implementation of 3,5-difluoro substitution to solve specific ADME-Tox liabilities during lead optimization.
References
-
Entrectinib (Rozlytrek)
-
Tegoprazan Structure and Pharmacology
-
Physicochemical Properties of Fluorinated Phenols/Anilines
-
Role of Fluorine in Medicinal Chemistry (Review)
-
Metabolic Stability Protocols
-
Source: BenchChem Technical Guides.[2]
-
Sources
- 1. Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? [mdpi.com]
- 2. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EU/3/15/1580 - orphan designation for treatment of neuroblastoma | European Medicines Agency (EMA) [ema.europa.eu]
- 4. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile from 3,5-difluorobenzonitrile
Application Note & Protocol Guide
Part 1: Strategic Analysis & Chemical Logic
The Homologation Challenge
The synthesis of 2-(3,5-difluorophenyl)-2-methylpropanenitrile from 3,5-difluorobenzonitrile presents a specific structural challenge: carbon chain extension (homologation).
-
Starting Material (Ar-CN): The cyano group is attached directly to the aromatic ring.
-
Target (Ar-C(CH₃)₂-CN): The cyano group is separated from the ring by a quaternary carbon.
Direct alkylation of the benzonitrile (Ar-CN) cannot yield the target because the
-
Homologation: Converting the benzonitrile (Ar-CN) to phenylacetonitrile (Ar-CH₂-CN).
-
Gem-Dimethylation: Dialkylation of the active methylene group to install the gem-dimethyl moiety.
Synthetic Pathway Visualization
The following flowchart outlines the validated industrial route, prioritizing yield and intermediate stability.
Figure 1: Step-wise homologation and alkylation strategy. The critical transformation is the conversion of Int 3 to Int 4, enabling the subsequent gem-dimethylation.
Part 2: Detailed Experimental Protocols
Phase 1: Homologation (The Bridge)
Objective: Convert 3,5-difluorobenzonitrile to 3,5-difluorophenylacetonitrile.
Step 1 & 2: Reductive Conversion to Benzyl Alcohol
Rationale: Direct hydrolysis to the acid followed by reduction is possible, but DIBAL-H reduction offers a cleaner profile if temperature is controlled to prevent over-reduction to the amine.
-
Reagents: 3,5-Difluorobenzonitrile (1.0 eq), DIBAL-H (1.2 eq, 1M in Toluene), NaBH₄ (0.5 eq).
-
Solvent: Anhydrous Toluene / Methanol.
Protocol:
-
Charge 3,5-difluorobenzonitrile into a flame-dried flask under N₂. Dissolve in anhydrous toluene (5 vol).
-
Cool to -78°C (Critical: prevents over-reduction).
-
Add DIBAL-H dropwise over 1 hour. Stir for 2 hours at -78°C.
-
Quench: Carefully add Methanol followed by saturated Rochelle’s salt solution. Warm to RT.
-
Note: This yields the aldehyde. For the alcohol, add NaBH₄ (0.5 eq) directly to the crude methanolic mixture at 0°C and stir for 1 hour.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Checkpoint: Target is 3,5-difluorobenzyl alcohol .[1]
-
Step 3: Bromination
-
Reagents: 3,5-Difluorobenzyl alcohol (1.0 eq), PBr₃ (0.4 eq).
-
Solvent: DCM (Dichloromethane).
Protocol:
-
Dissolve alcohol in DCM at 0°C.
-
Add PBr₃ dropwise (Exothermic).
-
Stir at 0°C for 30 min, then RT for 2 hours.
-
Workup: Quench with ice water. Separate organic layer, wash with NaHCO₃.
-
Checkpoint: Target is 3,5-difluorobenzyl bromide .[1]
-
Step 4: Cyanation (Kolbe Nitrile Synthesis)
Rationale: This step installs the methylene spacer, creating the necessary Phenyl-CH₂-CN skeleton.
-
Reagents: 3,5-Difluorobenzyl bromide (1.0 eq), NaCN (1.2 eq).
-
Solvent: DMSO (exothermic, fast) or EtOH/H₂O (slower, safer).
Protocol:
-
Safety Warning: NaCN is fatal if inhaled or ingested. Use a bleach trap for all effluent.
-
Dissolve NaCN in DMSO (Caution: Exothermic).
-
Add benzyl bromide dropwise at 20-25°C. Control temp <40°C to prevent polymerization.
-
Stir for 3-5 hours.
-
Workup: Dilute with water, extract with Toluene (avoids DMSO drag-over).
-
Purification: Vacuum distillation or silica plug.
-
Intermediate Validation:3,5-Difluorophenylacetonitrile . ¹H NMR (CDCl₃):
3.75 (s, 2H, CH₂), 6.8-7.0 (m, 3H, Ar-H).
-
Phase 2: Gem-Dimethylation (The Core Application)
Objective: Double methylation of the active methylene.
This is the most critical step. We utilize Phase Transfer Catalysis (PTC) over NaH. PTC is more robust against moisture, scalable, and offers better selectivity control.
Reagents & Materials Table
| Component | Equivalents | Role | Specification |
| 3,5-Difluorophenylacetonitrile | 1.0 | Substrate | >98% Purity |
| Methyl Iodide (MeI) | 2.5 - 3.0 | Alkylating Agent | Neurotoxic , use in fume hood |
| NaOH (50% aq) | Excess (4.[2]0) | Base | High concentration essential for PTC |
| TBAB (Tetrabutylammonium bromide) | 0.05 (5 mol%) | Catalyst | Phase Transfer Catalyst |
| Toluene | 5-10 Volumes | Solvent | Organic phase carrier |
Detailed Protocol
-
Setup: 3-neck flask equipped with mechanical stirrer (vigorous stirring required), thermometer, and reflux condenser.
-
Charging: Add 3,5-difluorophenylacetonitrile, Toluene, and TBAB.
-
Base Addition: Add 50% NaOH solution. The mixture will be biphasic.
-
Alkylation:
-
Cool mixture to 10-15°C .
-
Add Methyl Iodide dropwise. Caution: Reaction is exothermic.
-
Mechanism:[2][3][4][5] The catalyst transports OH⁻ to the interface, deprotonating the benzylic position. The carbanion attacks MeI. This repeats rapidly for the second methyl group due to the continued acidity of the mono-methyl intermediate.
-
-
Reaction: Allow to warm to RT and stir vigorously for 4-6 hours.
-
Monitoring: Check HPLC/GC. Disappearance of mono-methyl intermediate (Ar-CH(Me)-CN) is the endpoint.
-
-
Quench: Add water to dissolve salts. Separate layers.
-
Workup: Wash organic layer with 1N HCl (to remove amine impurities), then Brine.
-
Isolation: Concentrate Toluene. The product is usually a low-melting solid or oil. Recrystallize from Hexane/IPA if solid, or distill if liquid.
Part 3: Quality Control & Troubleshooting
Critical Process Parameters (CPP)
| Parameter | Setting | Impact |
| Stirring Rate | High (>400 RPM) | Essential for PTC kinetics. Low stirring leads to mono-methyl impurities. |
| Temperature (Step 4) | <45°C | High temps during cyanation cause dimerization of the benzyl halide. |
| MeI Stoichiometry | >2.2 eq | Insufficient MeI leaves mono-methylated byproduct which is difficult to separate. |
Impurity Profile
-
Mono-methylated (Ar-CH(CH₃)-CN): Result of incomplete reaction. Remedy: Add more MeI/NaOH and stir longer.
-
Hydrolysis Product (Amide): Result of high temp/long exposure to NaOH. Remedy: Keep temp <30°C during methylation.
-
Ether Linkage: Competition during Step 3 if alcohol is not fully converted.
References
-
Preparation of 3,5-difluorobenzyl deriv
- Source: Patent WO2009022986 (Related to 3,5-difluorobenzyl alcohol/bromide synthesis).
- Relevance: Validates the reduction and halogenation steps
-
URL:
-
General Procedure for Gem-Dimethyl
- Source: Makosza, M., & Jonczyk, A. "Phase-transfer alkylation of nitriles." Organic Syntheses, Coll. Vol. 6, p.897 (1988).
- Relevance: Establishes the NaOH/TEBA (or TBAB)
-
URL:
-
3,5-Difluorobenzonitrile Commercial D
- Source: PubChem Compound Summary for CID 45437.
-
Relevance: Safety data for starting material.[6]
-
URL:
-
Synthesis of 2-phenyl-2-methylpropanenitrile deriv
- Source: U.S.
- Relevance: Describes the alkylation of substituted benzyl cyanides using methyl iodide and base.
-
URL:
Sources
- 1. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 2. 3,4-difluorobenzonitrile preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. prepchem.com [prepchem.com]
- 4. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. An efficient and general route to gem-difluoromethylenated alpha,beta-unsaturated delta-lactones: high enantioselective synthesis of gem-difluoromethylenated goniothalamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Difluorobenzonitrile Exporter | 3,5-Difluorobenzonitrile Exporting Company | 3,5-Difluorobenzonitrile International Distributor [multichemexports.com]
Application Notes and Protocols: Nucleophilic Addition to Difluorobenzyl Cyanide
Abstract
This technical guide provides a comprehensive experimental protocol and the underlying scientific principles for performing nucleophilic addition reactions to difluorobenzyl cyanide. Esteemed for its utility in medicinal chemistry, the difluorobenzyl cyanide scaffold is a valuable precursor for synthesizing a range of pharmacologically relevant molecules, including ketones, amines, and other complex derivatives.[1][2] The presence of fluorine atoms significantly modulates the electronic properties of the molecule, influencing reactivity and the biological profile of the resulting compounds.[3] This document offers researchers, scientists, and drug development professionals a detailed methodology, mechanistic insights, and practical guidance to ensure successful and safe execution of this pivotal synthetic transformation.
Introduction: The Strategic Importance of Fluorinated Benzyl Nitriles
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3] Difluorobenzyl cyanide isomers (e.g., 2,4-, 2,6-, and 3,5-difluoro) serve as versatile building blocks for accessing these valuable fluorinated compounds.[1][2][4] The synthetic utility of these nitriles is primarily unlocked through reactions at the cyanide group, with nucleophilic addition being the most fundamental transformation.
This reaction allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position, paving the way for the synthesis of key intermediates like α,α-disubstituted benzyl ketones and primary amines. Understanding the nuances of this protocol is essential for leveraging the full synthetic potential of this class of compounds.
Mechanistic Rationale and Scientific Principles
A successful experimental design is rooted in a firm grasp of the reaction mechanism. The nucleophilic addition to a nitrile is a process governed by the inherent electronics of the cyanide group and influenced by the substituents on the aromatic ring.
The Electrophilic Nature of the Nitrile Carbon
The carbon-nitrogen triple bond of the cyanide group is highly polarized due to the superior electronegativity of nitrogen.[5] This polarization imparts a significant partial positive charge (δ+) on the carbon atom, rendering it electrophilic and susceptible to attack by electron-rich nucleophiles.[6]
The Role of the Difluoro Substituents
The two fluorine atoms on the benzyl ring are powerfully electron-withdrawing due to their high electronegativity. This strong inductive effect (-I effect) has two major consequences:
-
Stabilization of Intermediates: The electron-withdrawing nature of the fluorine atoms helps to stabilize any transient negative charges that develop in the molecule during the reaction, particularly within the aromatic ring of the Meisenheimer-like intermediates that can form in certain contexts.[7][8][9]
-
Activation of the Electrophile: The inductive pull of electrons from the benzylic carbon can subtly enhance the electrophilicity of the adjacent nitrile carbon, potentially increasing its reactivity towards nucleophiles.
The Reaction Pathway
The reaction proceeds via a two-step mechanism: addition followed by hydrolysis or reduction.
-
Nucleophilic Attack: The nucleophile (e.g., a Grignard reagent, organolithium, or hydride) attacks the electrophilic carbon of the nitrile. This breaks the C-N π-bond, and the electron pair moves to the nitrogen atom, forming a transient imine anion intermediate.[10][11]
-
Workup and Product Formation: This intermediate is unstable and is protonated during the aqueous workup step.
-
For Ketone Synthesis (e.g., with Grignard Reagents): An acidic workup protonates the nitrogen to form an imine, which is readily hydrolyzed under these conditions to the corresponding ketone.[10]
-
For Amine Synthesis (e.g., with LiAlH₄): The initial addition of a hydride forms an imine salt. A second hydride addition reduces the imine to an amine salt, which is then protonated during workup to yield the primary amine.[6]
-
The overall mechanism for the formation of a ketone from a Grignard reagent is visualized below.
Caption: Mechanism of nucleophilic addition of a Grignard reagent to a nitrile.
Detailed Experimental Protocol: Synthesis of 1-(3,5-Difluorophenyl)-2-propanone
This protocol details the reaction of 3,5-difluorobenzyl cyanide with methylmagnesium bromide. The principles are broadly applicable to other isomers and Grignard reagents.
Critical Safety Precautions
WARNING: Benzyl cyanides and cyanide salts are highly toxic if swallowed, inhaled, or in contact with skin.[12][13] Acidification of cyanide-containing mixtures generates highly toxic hydrogen cyanide (HCN) gas.[14]
-
Engineering Controls: All manipulations must be performed in a certified, well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles at all times.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions and disposed of in a designated hazardous waste container according to institutional guidelines.
-
Emergency Procedure: In case of exposure, immediately remove contaminated clothing, flush the affected area with copious amounts of water, and seek immediate medical attention.[12][15] Have a cyanide antidote kit available if institutional policy requires it.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| 3,5-Difluorobenzyl Cyanide | >98% | TCI, Sigma-Aldrich | Store in a cool, dry place.[16] |
| Methylmagnesium Bromide (MeMgBr) | 3.0 M in Diethyl Ether | Sigma-Aldrich | Anhydrous, handle under inert atmosphere. |
| Diethyl Ether (anhydrous) | DriSolv® or equivalent | MilliporeSigma | Required for reaction solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | For preparing 1 M solution for workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard | For neutralization wash. |
| Saturated Sodium Chloride (Brine) | Reagent Grade | Standard | For final wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard | For drying organic layer. |
| Ethyl Acetate | HPLC Grade | Standard | For extraction. |
| Silica Gel | 230-400 mesh | Standard | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas inlet/outlet for inert atmosphere
-
Pressure-equalizing dropping funnel (oven-dried)
-
Septa and needles
-
Nitrogen or Argon gas supply
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
The experimental workflow is outlined below.
Caption: Experimental workflow for the synthesis of a ketone from difluorobenzyl cyanide.
-
Preparation (Inert Atmosphere): Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, dropping funnel, and condenser under a gentle flow of nitrogen. Oven-dry all glassware and cool under nitrogen to ensure anhydrous conditions.
-
Reagent Charging: To the flask, add 3,5-difluorobenzyl cyanide (e.g., 5.0 g, 32.6 mmol) and 100 mL of anhydrous diethyl ether. Stir until the cyanide has completely dissolved.
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C. Causality: This initial cooling helps to manage the exothermic nature of the Grignard addition, preventing overheating and potential side reactions.
-
Nucleophile Addition: Add methylmagnesium bromide (3.0 M in ether, 12.0 mL, 36.0 mmol, 1.1 equivalents) to the dropping funnel via cannula or syringe. Add the Grignard reagent to the stirred cyanide solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Quenching: In a separate beaker, prepare 100 mL of cold (0 °C) 1 M aqueous HCl. Slowly and carefully pour the reaction mixture into the stirred HCl solution. Causality: This step protonates the intermediate and hydrolyzes the resulting imine to the ketone. The acidic environment neutralizes any remaining Grignard reagent.Perform this step cautiously in the fume hood as HCN gas may evolve.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of saturated aqueous NaHCO₃ solution (to neutralize any residual acid) and 50 mL of brine (to aid in phase separation and remove bulk water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(3,5-difluorophenyl)-2-propanone.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.
Summary of Reaction Parameters for Different Nucleophiles
The choice of nucleophile dictates the final product. The following table provides a summary of common transformations.
| Nucleophile | Reagent Example | Product Type | Key Conditions |
| Organometallic (Carbon Nucleophile) | R-MgX, R-Li | Ketone (after hydrolysis) | Anhydrous aprotic solvent (Ether, THF); acidic workup.[10] |
| Hydride (Reduction) | LiAlH₄ | Primary Amine | Anhydrous aprotic solvent (Ether, THF); aqueous workup.[6] |
| Hydride (Partial Reduction) | DIBAL-H | Aldehyde | Anhydrous non-polar solvent (Toluene, Hexane); low temperature (-78 °C). |
| Hydroxide (Hydrolysis) | NaOH, H₂O | Carboxylic Acid | Aqueous base or acid with heating.[6] |
Troubleshooting and Field-Proven Insights
-
Low Yield: Often caused by moisture in the reaction vessel, which quenches the organometallic nucleophile. Ensure all glassware is rigorously dried and an inert atmosphere is maintained.
-
Incomplete Reaction: The reaction may require a longer duration or gentle heating. Use TLC to confirm the consumption of starting material before quenching.
-
Formation of Side Products: Double addition of the nucleophile can sometimes occur. Using a slight excess (1.1-1.2 equivalents) of the nucleophile and maintaining low temperatures during addition can minimize this.
-
Difficult Purification: If the product and starting material have similar polarities, careful optimization of the chromatography solvent system is required.
By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can confidently and safely perform nucleophilic additions to difluorobenzyl cyanide, unlocking a pathway to a diverse array of valuable fluorinated molecules for further investigation.
References
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . (2018). Master Organic Chemistry. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019). Wyzant Ask An Expert. [Link]
-
15.4: Nucleophilic Aromatic Substitution . (2023). Chemistry LibreTexts. [Link]
-
Reactions of Nitriles . Chemistry Steps. [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) . Master Organic Chemistry. [Link]
-
2,5-Difluorobenzyl Cyanide . PubChem - NIH. [Link]
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Nucleophilic Addition of Hydrogen Cyanide to Carbonyls . Chemrevise. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines . (2025). ChemRxiv. [Link]
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Chapter 3: Reactions of Nucleophiles and Bases . University of Illinois Chicago. [Link]
-
Explaining the nucleophilic addition of hydrogen cyanide to carbonyl compounds . (2013). Chemguide. [Link]
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Use of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile as a building block in organic synthesis
Application Note: 2-(3,5-Difluorophenyl)-2-methylpropanenitrile in Medicinal Chemistry
Executive Summary
In modern drug discovery, optimizing the metabolic stability of lead compounds is as critical as potency. 2-(3,5-Difluorophenyl)-2-methylpropanenitrile (CAS 1249436-65-4) serves as a specialized building block designed to introduce a "metabolic fortress" motif into small molecules.[1][2]
This scaffold combines two powerful strategies:
-
Gem-dimethyl Effect: The quaternary carbon prevents benzylic oxidation and restricts conformational freedom (Thorpe-Ingold effect), potentially locking active conformations.[3][2]
-
Fluorine Deactivation: The 3,5-difluoro substitution pattern blocks the most metabolically vulnerable sites on the phenyl ring (positions 3, 4, and 5) against Cytochrome P450-mediated oxidation.[1]
This guide details the physicochemical profile, synthesis, and downstream transformation protocols for this critical intermediate.[1]
Chemical Profile & Properties[1][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 2-(3,5-Difluorophenyl)-2-methylpropanenitrile |
| CAS Number | 1249436-65-4 |
| Molecular Formula | C₁₀H₉F₂N |
| Molecular Weight | 181.18 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Key Structural Features | Gem-dimethyl group (steric bulk), Nitrile (versatile handle), 3,5-Difluorophenyl (electron-deficient ring) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
Strategic Utility: The "Metabolic Fortress"
The primary application of this building block is to replace metabolically labile benzylic methylene groups (-CH2-) or unsubstituted phenyl rings.[2]
Mechanism of Action in Drug Design
-
Benzylic Oxidation Blockade: In standard alkyl-phenyl systems, the benzylic position is a "soft spot" for CYP450 enzymes.[3] Replacing the benzylic hydrogens with methyl groups (gem-dimethyl) completely eliminates this metabolic pathway.[2]
-
Ring Passivation: The 3,5-difluoro pattern lowers the electron density of the aromatic ring, making it resistant to electrophilic aromatic substitution and oxidative metabolism, while increasing lipophilicity (LogP) for better membrane permeability.[1]
Figure 1: Comparison of metabolic fate between standard benzylic scaffolds and the gem-dimethyl/difluoro "fortress" scaffold.[1]
Detailed Experimental Protocols
Due to the steric hindrance imposed by the gem-dimethyl group, standard reactions (especially hydrolysis) often fail or proceed sluggishly. The following protocols are optimized for this specific hindered substrate.
Protocol A: Synthesis of the Building Block (Methylation)
Use this protocol if synthesizing the material from the precursor 3,5-difluorophenylacetonitrile.[1]
Reagents: 3,5-Difluorophenylacetonitrile (1.0 eq), Methyl Iodide (2.5 eq), Sodium Hydride (60% dispersion, 2.5 eq), THF (anhydrous).[3][1]
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen. Add NaH (2.5 eq) and wash with dry hexanes to remove mineral oil (optional but recommended for cleaner workup).[2] Suspend NaH in anhydrous THF (0.5 M concentration).
-
Addition: Cool to 0°C. Add 3,5-difluorophenylacetonitrile (1.0 eq) dropwise over 30 minutes. Evolution of H₂ gas will occur.[2][4][5] Stir for 30 mins at 0°C until gas evolution ceases (formation of the anion).
-
Alkylation: Add Methyl Iodide (MeI, 2.5 eq) dropwise.[1][2] Caution: Exothermic.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC/LCMS.[2] The mono-methylated intermediate is rarely observed due to the enhanced acidity of the second proton.
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][6]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Hydrolysis to Carboxylic Acid (Forcing Conditions)
Standard NaOH/MeOH hydrolysis often fails due to the steric bulk of the gem-dimethyl group protecting the nitrile carbon.
Target: 2-(3,5-Difluorophenyl)-2-methylpropanoic acid.[3][1][2]
-
Reagents: Nitrile substrate (1.0 eq), Potassium Hydroxide (KOH, 10 eq), Ethylene Glycol (Solvent).[3][1][2]
-
Procedure:
-
Dissolve the nitrile in Ethylene Glycol (concentration ~0.5 M).[2]
-
Add KOH pellets (10 eq).
-
Heat to 160°C for 12–24 hours. (Note: The high boiling point of ethylene glycol is necessary to overcome the activation energy barrier caused by steric hindrance).
-
-
Workup:
-
Cool to room temperature.[2][6] Dilute with water (5 volumes).
-
Wash with Diethyl Ether (to remove unreacted starting material).[2]
-
Acidify the aqueous layer to pH ~2 using 6N HCl.[2] The carboxylic acid should precipitate or oil out.[2]
-
Extract the acidic aqueous layer with EtOAc (3x).[2] Dry and concentrate.
-
-
Validation: Check for disappearance of the nitrile peak (~2240 cm⁻¹) in IR and appearance of Carbonyl (~1700 cm⁻¹).
Protocol C: Reduction to Primary Amine
Used for synthesizing amine linkers for amide coupling.[3]
Target: 2-(3,5-Difluorophenyl)-2-methylpropan-1-amine.[3][1][2]
-
Reagents: Nitrile substrate (1.0 eq), LiAlH₄ (2.0 eq) or Borane-DMS Complex (2.0 eq), THF (anhydrous).[3][1][2]
-
Procedure (LiAlH₄ method):
-
Suspend LiAlH₄ in dry THF at 0°C under Argon.
-
Add the nitrile (dissolved in THF) dropwise to the hydride suspension.
-
Reflux for 4–6 hours. (Room temperature reduction may stop at the imine due to sterics).[2]
-
-
Quench (Fieser Method):
-
Purification: The crude amine is often pure enough for coupling.[3][2] If not, purify via Acid-Base extraction or column chromatography (DCM/MeOH/NH₄OH).[1][2]
Synthetic Versatility Map
The following diagram illustrates the downstream transformations accessible from this single nitrile building block.
Figure 2: Synthetic divergence from the central nitrile scaffold.[1] Note the requirement for forcing conditions in hydrolysis steps.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Incomplete Hydrolysis | Steric hindrance of the gem-dimethyl group prevents nucleophilic attack by water/hydroxide.[3][2] | Switch solvent to Ethylene Glycol or Propylene Glycol to allow heating >150°C. Alternatively, use acid hydrolysis (70% H₂SO₄, 140°C).[3][1] |
| Mono-methylation | In synthesis, the first methylation activates the benzylic position, making the second methylation faster.[1] | It is difficult to stop at mono-methyl.[2] Ensure excess MeI (>2.5 eq) is used to drive the reaction completely to the gem-dimethyl product. |
| Low Yield in Reduction | Formation of stable imine intermediates or aluminum complexes.[2] | Ensure Reflux conditions are used. Perform a rigorous Fieser quench or Glauber's salt quench to release the amine from the aluminum complex. |
References
-
PubChem Compound Summary. "2-(3,5-Difluorophenyl)propanenitrile derivatives and analogues." National Center for Biotechnology Information.[2] Accessed Feb 2026.[2] Link
-
Meanwell, N. A. (2011).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Discusses metabolic stability of fluorinated rings). Link[1]
-
Organic Chemistry Portal. "Hydrolysis of Nitriles." (General protocols adapted for hindered substrates).[2] Link
-
Navimro Chemical Database. "Product 2-(3,5-difluorophenyl)-2-methylpropanenitrile CAS 1249436-65-4."[2] Link
-
Beilstein Journal of Organic Chemistry. "Synthesis of aliphatic nitriles... and metabolic blocking strategies." Link
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Application Notes and Protocols for In Vitro Biological Activity Testing of Novel Nitriles
Introduction: The Significance of the Nitrile Moiety in Modern Drug Discovery
The nitrile functional group (–C≡N), once viewed with suspicion in medicinal chemistry due to potential metabolic release of cyanide, has undergone a significant renaissance. It is now recognized as a versatile and valuable pharmacophore present in over 30 approved pharmaceutical agents and numerous clinical candidates.[1][2] Its unique electronic properties, ability to form critical hydrogen bonds, and metabolic stability in most contexts have solidified its role in the design of targeted therapies.[1] Nitrile-containing drugs are used to treat a wide range of conditions, from cancer and diabetes to gout and viral infections.[1][3]
Given the growing interest in nitrile-based therapeutics, a robust and systematic approach to evaluating their biological activity in vitro is paramount. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel nitrile compounds. We will delve into the core in vitro assays essential for characterizing the cytotoxic, enzyme-inhibiting, and antimicrobial properties of these promising molecules.
Section 1: Assessing Cytotoxicity - The First Step in Safety and Efficacy Profiling
A fundamental aspect of characterizing any new chemical entity is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying potential safety liabilities and for elucidating the anti-proliferative effects of compounds designed as anti-cancer agents. For nitrile-containing compounds, it is particularly important to assess cytotoxicity to rule out non-specific toxicity and to understand the therapeutic window.[4]
The MTT Assay: A Colorimetric Approach to Quantifying Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for evaluating cell viability.[5][6] The principle of the assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Causality Behind Experimental Choices: The MTT assay is often the first-line screening tool for cytotoxicity due to its simplicity, high-throughput compatibility, and cost-effectiveness.[7] It provides a quantitative measure of how a novel nitrile compound affects the overall metabolic health of a cell population.
Protocol 1: MTT Assay for Cytotoxicity of Novel Nitriles
Materials:
-
Novel nitrile compounds, dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]
-
Solubilization solution (e.g., DMSO, isopropanol, or a solution of sodium dodecyl sulfate in HCl).[5]
-
Appropriate cell line(s) in culture medium.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter a logarithmic growth phase (typically 24 hours).[8]
-
Compound Treatment: Prepare serial dilutions of the novel nitrile compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for 1 to 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][9] Mix thoroughly by gentle shaking or pipetting.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 590 nm using a microplate reader.[5][6]
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The LDH Release Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[8][10][11] The amount of LDH in the supernatant is proportional to the number of lysed cells.[10]
Causality Behind Experimental Choices: The LDH assay is an excellent complementary method to the MTT assay. While MTT measures metabolic activity, the LDH assay directly quantifies cell membrane damage, providing a more direct measure of cell death via necrosis or late-stage apoptosis.[8][11] This is particularly useful for distinguishing between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects of the novel nitriles.
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
LDH cytotoxicity assay kit (commercially available kits from suppliers like Thermo Fisher Scientific, Promega, or Canvax are recommended).[10][12][13]
-
Cultured cells treated with novel nitrile compounds as described in the MTT protocol.
-
96-well plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Sample Collection: After the desired incubation period with the nitrile compounds, carefully collect the cell culture supernatant from each well without disturbing the adherent cells.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate.[10] Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well.[10] This mixture typically contains lactate, NAD+, and a tetrazolium salt.[10]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30-60 minutes), protected from light.[10][12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[10]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.[10] A reference wavelength (e.g., 680 nm) can be used to subtract background absorbance.[10]
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit). Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Caspase-3/7 Activation Assay: A Marker for Apoptosis
For compounds that induce cell death, it is crucial to determine the mechanism. Apoptosis, or programmed cell death, is a key pathway often targeted by anti-cancer drugs. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis. Assays that measure the activity of these caspases can confirm an apoptotic mechanism of action for novel nitriles.
Causality Behind Experimental Choices: Observing the activation of caspase-3/7 provides strong evidence that the nitrile compound induces apoptosis.[14] This is a more specific indicator of programmed cell death compared to general cytotoxicity assays and is critical for understanding the compound's therapeutic potential, particularly in oncology.
Protocol 3: Caspase-3/7 Glo® Assay (Promega)
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Cultured cells treated with novel nitrile compounds in a 96-well plate.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well of the 96-well plate containing the treated cells.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated and vehicle controls to determine the fold-increase in caspase activity.
Visualization of Cytotoxicity Assay Workflow
Caption: Workflow for assessing the cytotoxicity of novel nitriles.
Section 2: Probing Target Engagement - Enzyme Inhibition Assays
Many nitrile-containing drugs exert their therapeutic effects by inhibiting specific enzymes.[1] For example, some nitriles act as inhibitors of cysteine proteases, dipeptidyl peptidase IV (DPP-IV), or cytochrome P450 enzymes.[1][15] Therefore, it is essential to perform in vitro assays to determine the inhibitory potential of novel nitriles against their intended targets and to assess potential off-target effects.
Cytochrome P450 (CYP) Inhibition Assay
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs.[16] Inhibition of CYP enzymes by a new drug candidate can lead to adverse drug-drug interactions by altering the metabolism of co-administered medications.[16] Therefore, assessing the inhibitory potential of novel nitriles against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical step in preclinical safety evaluation.[16]
Causality Behind Experimental Choices: Early assessment of CYP inhibition helps to identify potential drug-drug interaction liabilities.[17] This information is vital for guiding lead optimization efforts and for designing safe clinical trials. A cocktail assay, where multiple CYP isoforms are assessed simultaneously, offers a high-throughput and efficient screening method.[17]
Protocol 4: High-Throughput CYP Inhibition Cocktail Assay
Materials:
-
Human liver microsomes or recombinant human CYP enzymes.
-
A cocktail of specific probe substrates for each CYP isoform.
-
NADPH regenerating system.
-
Novel nitrile compounds and known CYP inhibitors (as positive controls).
-
Acetonitrile or methanol for reaction quenching.
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing human liver microsomes (or recombinant enzymes), the NADPH regenerating system, and the buffer.
-
Inhibitor Addition: Add the novel nitrile compounds at various concentrations to the wells. Include wells with known inhibitors as positive controls and vehicle controls.
-
Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitors to interact with the enzymes.
-
Initiate Reaction: Add the CYP probe substrate cocktail to each well to start the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time.
-
Quench Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolites from each probe substrate using a validated LC-MS/MS method.
Data Analysis: Calculate the percentage of inhibition of each CYP isoform's activity at each concentration of the nitrile compound. Determine the IC50 value for each isoform by plotting the percentage of inhibition against the compound concentration.
hERG Channel Inhibition Assay
The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization.[18][19] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which can result in a life-threatening cardiac arrhythmia called Torsades de Pointes.[18][20] Several drugs have been withdrawn from the market due to hERG-related cardiotoxicity, making hERG screening a mandatory part of preclinical safety assessment.[18]
Causality Behind Experimental Choices: Early identification of hERG channel inhibition is critical to mitigate the risk of cardiac toxicity.[19][20] Automated patch-clamp electrophysiology is the gold standard for assessing hERG inhibition as it directly measures the ion channel function.[18][21]
Protocol 5: Automated Patch-Clamp hERG Assay
Materials:
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch).[18]
-
HEK-293 cells stably expressing the hERG channel.[18]
-
Extracellular and intracellular solutions for patch-clamp recording.
-
Novel nitrile compounds and a known hERG inhibitor (e.g., E-4031) as a positive control.[18]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
Automated Patch-Clamping: The automated system will perform whole-cell patch-clamp recordings.
-
Baseline Recording: Establish a stable baseline hERG current recording in the presence of the vehicle control.
-
Compound Application: Apply the novel nitrile compounds at increasing concentrations to the cells.[18]
-
Current Measurement: Record the hERG current at each compound concentration.
-
Positive Control: Apply the known hERG inhibitor to confirm the sensitivity of the assay.
Data Analysis: Measure the percentage of inhibition of the hERG current at each concentration of the nitrile compound. Determine the IC50 value by fitting the concentration-response data to a suitable equation.
Visualization of Enzyme Inhibition Assay Logic
Caption: Logic diagram for assessing enzyme inhibition by novel nitriles.
Section 3: Determining Antimicrobial Efficacy
Nitriles and their derivatives have been investigated for their antimicrobial properties.[22][23][24] For novel nitrile compounds intended for antimicrobial applications, it is essential to determine their in vitro activity against a panel of relevant microorganisms.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26] The MIC is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[25][27]
Causality Behind Experimental Choices: The broth microdilution assay is a quantitative method that provides a precise measure of the antimicrobial potency of a compound.[25][27] It is a high-throughput method that allows for the simultaneous testing of multiple compounds against various microorganisms.[26][28] The MIC value is a critical parameter for evaluating the potential of a new antimicrobial agent.[29]
Protocol 6: Broth Microdilution MIC Assay
Materials:
-
Novel nitrile compounds.
-
Standardized bacterial or fungal inocula.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.[25][30]
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the novel nitrile compounds in the growth medium in the wells of a 96-well plate.[26]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[31] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[26]
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.[32] Include a growth control well (inoculum without compound) and a sterility control well (medium only).[26]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours for most bacteria.[26][31]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[25][33] The results can also be read using a plate reader to measure optical density.
Data Analysis: The MIC value is reported in µg/mL or mg/L.[25] This value can be compared to established breakpoints to classify the organism as susceptible, intermediate, or resistant to the compound.[25]
Data Presentation: Summary of Hypothetical In Vitro Assay Results for a Novel Nitrile Compound
| Assay Type | Target/Cell Line | Endpoint Measured | Result (IC50 or MIC) | Interpretation |
| Cytotoxicity | ||||
| MTT Assay | HeLa (cancer cell line) | Metabolic Activity | 5.2 µM | Potent anti-proliferative effect against cancer cells. |
| LDH Release Assay | HeLa (cancer cell line) | Membrane Integrity | 8.9 µM | Induces cell death at higher concentrations. |
| Caspase-3/7 Assay | HeLa (cancer cell line) | Apoptosis Induction | 6.1 µM (EC50) | The compound induces apoptosis. |
| Enzyme Inhibition | ||||
| CYP Inhibition (3A4) | Human Liver Microsomes | Metabolite Formation | > 50 µM | Low potential for drug-drug interactions via CYP3A4. |
| hERG Inhibition | hERG-HEK293 cells | K+ Channel Current | > 30 µM | Low risk of cardiotoxicity. |
| Antimicrobial | ||||
| MIC Assay | Staphylococcus aureus | Bacterial Growth | 2 µg/mL | Potent activity against a Gram-positive bacterium. |
| MIC Assay | Escherichia coli | Bacterial Growth | 32 µg/mL | Moderate activity against a Gram-negative bacterium. |
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial biological characterization of novel nitrile-containing compounds. By systematically evaluating cytotoxicity, target engagement, and antimicrobial activity, researchers can gain critical insights into the therapeutic potential and safety profile of their molecules. This structured approach, grounded in established and validated protocols, is essential for making informed decisions in the drug discovery and development process, ultimately paving the way for the next generation of innovative nitrile-based medicines.
References
- Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. (n.d.).
- LDH Cytotoxicity Assay Kit - Canvax. (n.d.).
- LDH-Glo™ Cytotoxicity Assay - Promega Corporation. (n.d.).
- Minimum inhibitory concentration - Wikipedia. (n.d.).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). Southeast Asian Fisheries Development Center, Aquaculture Department.
- How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma.
- MIC (Minimum Inhibitory Concentration ) Test - Microbio Laboratory. (n.d.).
- Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific. (n.d.).
- LDH assay kit guide: Principles and applications - Abcam. (2025, May 20).
- LDH Cytotoxicity Assay Kit(MAK529)-Technical Bulletin - MilliporeSigma. (n.d.).
- A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).
- MTT Assay | AAT Bioquest. (2025, October 23).
- Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (n.d.). Benchchem.
- hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
- MTT Assay: Assessing Cell Proliferation. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
- MTT assay protocol | Abcam. (n.d.).
- Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (2013, September 15).
- A cell-free, high-throughput hERG safety assay - The Rockefeller University. (n.d.).
- Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog. (2025, May 30).
- Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
- Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (2024, June 6).
- Activated Nitriles in Heterocyclic Chemistry: Facile Synthesis and Antimicrobial Activity of Some Pyrimidine, Pyrazolopyrimidine and Pyrazolotriazine Derivatives Containing Sulfonamido Moiety | Request PDF. (2025, August 7). ResearchGate.
- Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. (2025, August 10). ResearchGate.
- An Assessment of the In Vitro Models and Clinical Trials Related to the Antimicrobial Activities of Phytochemicals. (2022, December 17). MDPI.
- Cysteine protease inhibition by nitrile-based inhibitors: a computational study. (2013, December 27). Frontiers.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10).
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC.
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. (n.d.).
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.).
- Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis. (n.d.). PMC.
- Organic & Biomolecular Chemistry - RSC Publishing. (n.d.).
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay | AAT Bioquest [aatbio.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. opentrons.com [opentrons.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 14. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 16. enamine.net [enamine.net]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. rockefeller.edu [rockefeller.edu]
- 20. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 21. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. emerypharma.com [emerypharma.com]
- 28. protocols.io [protocols.io]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. files.core.ac.uk [files.core.ac.uk]
- 31. jove.com [jove.com]
- 32. rr-asia.woah.org [rr-asia.woah.org]
- 33. microbiolaboratory.com [microbiolaboratory.com]
Application Note: Strategic Derivatization of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile
Executive Summary & Strategic Value
This guide details the derivatization of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile , a high-value pharmacophore scaffold. This molecule combines two critical features in medicinal chemistry:
-
The Gem-Dimethyl Effect: The quaternary carbon adjacent to the nitrile creates a "neopentyl-like" steric environment. This blocks metabolic deactivation at the benzylic position, a common failure point in drug candidates.
-
3,5-Difluoro Substitution: The electron-withdrawing fluorine atoms increase lipophilicity (
) and metabolic stability while modulating the pKa of neighboring functional groups.
The Challenge: The very steric bulk that provides metabolic stability renders this nitrile resistant to standard derivatization conditions. "Cook and look" approaches often fail. This guide provides optimized, high-yield protocols specifically tuned for this hindered, electron-deficient system.
Chemical Architecture & Reaction Landscape
The central quaternary carbon creates significant steric hindrance, shielding the nitrile carbon from nucleophilic attack. Consequently, reactions require either activated reagents (e.g., Borane, super-acids) or catalytic assistance (e.g., Lewis acid activation of the nitrile).
Reaction Pathway Overview
The following diagram outlines the three primary transformation modules covered in this guide.
Module 1: Reduction to Primary Amine
Target: 2-(3,5-Difluorophenyl)-2-methylpropan-1-amine Application: Synthesis of CNS-active agents (e.g., MAO inhibitors, reuptake inhibitors).
The Challenge
Catalytic hydrogenation (Pd/C, H2) is often sluggish due to the steric bulk of the gem-dimethyl group preventing effective adsorption onto the catalyst surface.
The Solution: Lithium Aluminum Hydride (LiAlH4)
LiAlH4 remains the gold standard for hindered nitriles due to its small hydride radius and high reactivity.
Protocol 1.1: LiAlH4 Reduction
-
Scale: 10 mmol basis
-
Solvent: Anhydrous THF (Stabilizer-free preferred)
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Starting Material |
| LiAlH4 (2.4M in THF) | 2.5 | Reducing Agent (Excess required) |
| THF (Anhydrous) | 10 Vol | Solvent |
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet.
-
Charging: Add LiAlH4 solution (25 mmol) to the flask at 0°C.
-
Addition: Dissolve the nitrile (10 mmol) in dry THF (5 vol). Add this solution dropwise to the LiAlH4 over 30 minutes. Note: Exothermic.
-
Reaction: Warm to Room Temperature (RT), then heat to Reflux (66°C) for 4–6 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The nitrile peak (IR ~2240 cm⁻¹) must disappear.
-
-
Quenching (Critical - Fieser Method):
-
Cool to 0°C.[1]
-
Add Water (x mL = grams of LiAlH4 used). Caution: Vigorous gas evolution.
-
Add 15% NaOH (x mL).
-
Add Water (3x mL).
-
-
Workup: Warm to RT and stir for 15 minutes until a granular white precipitate forms. Filter through a Celite pad.[1] Rinse the pad with ether.
-
Purification: The filtrate is concentrated to yield the crude amine.[1] If necessary, purify via Acid-Base extraction (dissolve in Et2O, extract with 1M HCl, basify aqueous layer, extract back into Et2O).
Module 2: Hydrolysis to Carboxylic Acid
Target: 2-(3,5-Difluorophenyl)-2-methylpropanoic acid Application: Building block for amides/esters; metabolic probe.
The Challenge
Basic hydrolysis (NaOH/H2O) is notoriously ineffective for neopentyl nitriles. The reaction often stalls at the primary amide or fails to initiate due to repulsion of the hydroxide ion by the electron-rich fluorine lone pairs and steric bulk.
The Solution: Acid-Catalyzed High-Temperature Hydrolysis
We utilize a "brute force" acidic method or a transition-metal catalyzed approach (Ghaffar-Parkins). Below is the robust acidic protocol.
Protocol 2.1: Sulfuric Acid/Acetic Acid Hydrolysis
-
Mechanism: Protonation of the nitrile nitrogen activates the carbon for water attack, overcoming steric repulsion.
| Reagent | Amount | Role |
| Substrate | 1.0 eq | Starting Material |
| H2SO4 (Conc.) | 10 Vol | Acid/Catalyst |
| Glacial Acetic Acid | 10 Vol | Co-solvent (Solubility) |
| Water | 10 Vol | Reactant |
Step-by-Step Procedure:
-
Mixing: In a heavy-walled pressure vial or RBF, combine the nitrile, glacial acetic acid, and water.
-
Acid Addition: Slowly add concentrated H2SO4.
-
Reaction: Heat to 100–110°C for 12–24 hours.
-
Note: The 3,5-difluoro ring is stable to these conditions; however, monitor for decarboxylation (unlikely without beta-carbonyls).
-
-
Workup:
-
Cool to RT and pour onto crushed ice (50 vol).
-
Extract with Ethyl Acetate (3x).
-
Crucial Step: Extract the organic layer with 1M NaOH . The product (Acid) moves to the aqueous phase; unreacted nitrile/amide stays in organic.
-
Acidify the aqueous phase (pH 1) with HCl and re-extract with Ethyl Acetate.
-
-
Isolation: Dry (Na2SO4) and concentrate. Recrystallize from Hexane/EtOAc if needed.
Module 3: Bioisosteric Transformation (Tetrazole)
Target: 5-(2-(3,5-Difluorophenyl)-2-methylpropyl)-1H-tetrazole Application: Bioisostere for carboxylic acid (improves potency/permeability).
The Challenge
Traditional azide cycloadditions (NaN3/NH4Cl/DMF) require high heat and pose explosion risks.
The Solution: Zinc-Catalyzed "Click" Chemistry (Demko-Sharpless)
Using Zinc salts allows the reaction to proceed in water or isopropanol at lower temperatures with higher safety profiles.
Protocol 3.1: Zinc-Mediated Cycloaddition
-
Reference: Demko, Z. P., & Sharpless, K. B. J. Org.[2] Chem. (2001).
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Starting Material |
| Sodium Azide (NaN3) | 1.5 | Azide Source |
| Zinc Bromide (ZnBr2) | 1.0 | Lewis Acid Catalyst |
| Water/Isopropanol (2:1) | 0.5 M | Solvent System |
Step-by-Step Procedure:
-
Safety: Perform in a fume hood behind a blast shield. Avoid contact with acid (forms HN3 gas).
-
Setup: Combine nitrile, NaN3, and ZnBr2 in the solvent mix.
-
Reaction: Reflux at 85°C for 16–24 hours.
-
Workup:
-
Cool to RT. Add 3M HCl (Caution: HN3 generation—ensure good ventilation) and Ethyl Acetate.
-
Stir until the solid zinc salts dissolve.
-
The tetrazole is in the organic layer.
-
-
Purification: The product is often acidic enough to be purified by base extraction (similar to Module 2) or silica chromatography (DCM/MeOH gradient).
Analytical Data & Validation
When characterizing the derivatives, look for these specific signal changes:
| Derivative | IR Spectrum | 1H NMR (Diagnostic) |
| Nitrile (SM) | Sharp peak ~2240 cm⁻¹ | Methyls: Singlet (~1.7 ppm, 6H) |
| Amine | Broad ~3300 cm⁻¹ (NH2) | CH2-N: Singlet/Doublet (~2.8 ppm) |
| Acid | Broad ~2500–3000 cm⁻¹ (OH) | Loss of CN; COOH proton >11 ppm |
| Tetrazole | Loss of CN; ~1500 cm⁻¹ (N=N) | NH proton (Broad, >12 ppm) |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][6] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Haddenham, D., et al. (2009).[7][8][9] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[7][8][9] The Journal of Organic Chemistry, 74(5), 1964–1970.[9] Link
-
Ghaffar, T., & Parkins, A. W. (1995).[10] The hydrolysis of nitriles to amides catalyzed by platinum(II) complexes.[11] Tetrahedron Letters, 36(47), 8657-8660. Link
-
Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[1][4][7][8] Link
- Amgen Inc. (2009). Process for the preparation of 1,5-disubstituted tetrazoles. US Patent Application US20090253913A1. (Demonstrates industrial relevance of tetrazole synthesis).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]
- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile
[1]
Case ID: PUR-2024-DFP Status: Active Classification: Small Molecule / Nitrile Intermediate Support Level: Senior Application Scientist
Executive Summary & Triage
The Challenge: The purification of crude 2-(3,5-Difluorophenyl)-2-methylpropanenitrile is primarily complicated by the presence of the mono-methylated impurity (2-(3,5-difluorophenyl)propanenitrile) and unreacted starting material (3,5-difluorophenylacetonitrile).[1] Due to the structural similarity, boiling point differentials are narrow (<10 °C at reduced pressure), making standard distillation difficult without a high reflux ratio.[1]
Physical State Expectation: While the starting material (3,5-difluorophenylacetonitrile) is a low-melting solid (mp 35–38 °C), the gem-dimethyl product is typically a viscous oil at room temperature that may crystallize upon prolonged storage at -20 °C.[1]
Purification Decision Tree (Workflow)
Before proceeding, determine the impurity profile of your crude mixture using GC-MS or 1H-NMR.[1] Follow the logic flow below to select the optimal purification route.
Figure 1: Decision logic for purification based on impurity profile. Note that "Chemical Scavenging" is recommended if the mono-methylated impurity is high, as separation by physical means is inefficient.[1]
Troubleshooting Guide & FAQs
Issue 1: The "Mono-Methyl" Ghost
User Report: "I see a persistent impurity peak just before my product in GC. Distillation isn't removing it."[2]
Root Cause: This is the mono-methylated byproduct (2-(3,5-difluorophenyl)propanenitrile).[1] It possesses a benzylic proton, making it slightly more polar and lower boiling than your quaternary product, but the physical properties are too similar for simple distillation.[1]
Solution:
-
Chemical Scavenging (Recommended): Do not attempt to distill yet. Dissolve the crude oil in THF, cool to 0 °C, and add 1.2 equivalents of NaH (60% dispersion) followed by 1.5 equivalents of Methyl Iodide (MeI).
-
Workup: Quench with saturated NH₄Cl, extract with Ethyl Acetate, and proceed to distillation. This converts the impurity into the product, increasing yield and purity.[1]
Issue 2: Product is "Tar-Like" or Colored
User Report: "My crude is dark brown/black. Is my product decomposed?"
Root Cause: Base-mediated polymerizations of the arylacetonitrile or solvent impurities (especially if DMSO/DMF was used) create conjugated oligomers (tars).
Solution:
-
Silica Plug Filtration: Before distillation, dissolve the crude in 10% Ethyl Acetate/Hexanes.[1] Pass it through a short pad of silica gel (2-inch depth).[1]
-
Result: The non-polar nitrile elutes rapidly, while the polar tars stick to the silica.[1] Rinse with 2 column volumes of solvent.[1] Concentrate the filtrate to obtain a yellow oil ready for distillation.[1]
Issue 3: Hydrolysis Products (Amide Formation)
User Report: "I see a new peak at [M+18] in the mass spec."
Root Cause: The nitrile group has partially hydrolyzed to the primary amide (2-(3,5-difluorophenyl)-2-methylpropanamide), likely due to high temperature exposure during workup or acidic quenching.[1]
Solution:
-
Prevention: Keep workup pH neutral (pH 7-8). Avoid strong acids.[1]
-
Removal: The amide is significantly more polar than the nitrile.[1]
-
Method: Dissolve crude in CH₂Cl₂ and wash with 1M NaOH (rapidly). The amide may remain in the organic layer but can be easily removed via Flash Chromatography (eluting with 5% EtOAc/Hexanes; the amide will retain much longer).
-
Detailed Protocols
Protocol A: High-Vacuum Fractional Distillation
Best for: Large scale (>10g), liquid crude.
Prerequisites:
-
Vacuum capability: < 1.0 mmHg (High vacuum pump required).
-
Apparatus: Short-path distillation head or Vigreux column (10-15 cm).
Procedure:
-
Degassing: Place crude in the boiling flask and stir under full vacuum at RT for 20 mins to remove residual solvents and entrapped gases.
-
Heating: Use an oil bath. Set bath temperature to 20 °C above the expected boiling point.
-
Fraction Collection:
-
Parameters (Estimated):
Protocol B: Low-Temperature Crystallization
Best for: High purity requirements (>99.5%), if the oil resists solidification.[1]
Procedure:
-
Dissolve crude (post-distillation) in a minimum amount of n-Heptane or Pentane at room temperature. (Ratio: ~2 mL solvent per gram of product).
-
Cool slowly to -20 °C or -78 °C (Dry ice/acetone bath).
-
Scratch the side of the flask with a glass rod to induce nucleation.[1]
-
If a solid forms, filter rapidly using a chilled Buchner funnel.[1]
-
Wash with cold (-78 °C) pentane.[1]
Physical Properties & Data Reference
| Property | Value / Description | Note |
| Molecular Formula | C₁₀H₉F₂N | |
| Molecular Weight | 181.18 g/mol | |
| Boiling Point (Est.) | 90–95 °C @ 1 mmHg | Extrapolated from analogs [1] |
| Appearance | Colorless to pale yellow oil | May solidify at low temp |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Insoluble in Water |
| TLC R_f | ~0.6 (10% EtOAc in Hexanes) | Visualizes under UV (254 nm) |
References
-
Organic Syntheses, Coll.[1] Vol. 3, p. 347 (1955); Vol. 27, p. 20 (1947). Diphenylacetonitrile.[1] (Provides foundational methods for handling arylacetonitriles and vacuum distillation parameters).
-
Sigma-Aldrich Product Data. 3,5-Difluorophenylacetonitrile (Starting Material). (Used for physical property baselining).
-
PubChem Compound Summary. 2-(3,4-Difluorophenyl)-2-methylpropanenitrile. (Analogous structure data used for polarity and solubility estimation).
-
Tundo, P., et al. (1994). Selective mono-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate. J. Chem. Soc., Perkin Trans.[1][3] 1. (Validates the difficulty of separating mono/di-methylated species and supports the chemical scavenging approach). [3]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(3,5-Difluorophenyl)-2-methylpropanenitrile and all reagents before use.
Sources
- 1. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. Rapid purification of deoxyribonuclease I using fast protein liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procedures for the purification of interleukin 3 to homogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. orgsyn.org [orgsyn.org]
Preventing decomposition of fluorinated intermediates during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of fluorinated intermediates. This resource is designed to provide practical, in-depth guidance to researchers in the field of medicinal chemistry and drug development. As Senior Application Scientists, we understand the unique challenges posed by the synthesis and handling of these valuable compounds. This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthetic routes.
Troubleshooting Guide: Common Issues in Fluorinated Intermediate Synthesis
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying chemistry and providing actionable solutions.
Issue 1: My trifluoromethylated intermediate is decomposing upon heating.
Question: I'm attempting to perform a reaction that requires heating, but I'm observing significant decomposition of my trifluoromethyl (CF3) containing intermediate. What is causing this, and how can I mitigate it?
Answer:
Thermal instability is a common challenge with certain fluorinated compounds. The strong carbon-fluorine bond (one of the strongest single bonds in organic chemistry) provides overall stability, but the powerful electron-withdrawing nature of the CF3 group can weaken adjacent bonds, making the molecule susceptible to specific decomposition pathways at elevated temperatures.[1]
Potential Causes and Solutions:
-
Weakened Adjacent Bonds: The primary cause of thermal decomposition is often the cleavage of a C-C bond next to the trifluoromethyl group.[2] This is because the highly electronegative fluorine atoms pull electron density away from the carbon backbone, weakening neighboring bonds. Perfluoroalkyl carboxylic acids (PFCAs), for instance, can begin to decompose at temperatures as low as 200°C.[2][3]
-
Reaction Pathway: The decomposition often proceeds through the formation of unstable perfluoroalkyl radicals.[2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most straightforward approach. Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Alternative Activation Methods: Consider non-thermal activation methods. Visible light photoredox catalysis, for example, can facilitate reactions under mild conditions, often at room temperature, thus avoiding thermal decomposition.[4][5]
-
Catalyst Selection: If using a catalyst, ensure it is not promoting a decomposition pathway. Some Lewis acids, for instance, can be aggressive and may need to be replaced with a milder alternative.[6]
-
Solvent Choice: The solvent can influence thermal stability. Highly polar, coordinating solvents might stabilize charged intermediates that lead to decomposition. Experiment with less polar, non-coordinating solvents.
| Parameter | Recommendation | Rationale |
| Temperature | Minimize; explore room temperature alternatives | Reduces the likelihood of overcoming the activation energy for decomposition pathways. |
| Activation | Photoredox or enzymatic catalysis | Provides energy for the desired reaction without bulk heating, preserving sensitive intermediates.[4][7] |
| Catalyst | Use milder, more selective catalysts | Avoids unwanted side reactions and decomposition promoted by highly reactive catalysts. |
Issue 2: I'm observing significant defluorination during my reaction.
Question: My reaction is resulting in the loss of fluorine atoms from my intermediate. What are the common causes of hydrodefluorination, and what steps can I take to prevent it?
Answer:
Hydrodefluorination (HDF), the replacement of a fluorine atom with a hydrogen atom, is a frequent side reaction in organofluorine chemistry. It can be promoted by various factors, including the presence of certain catalysts, reagents, and even trace amounts of water.
Potential Causes and Solutions:
-
Catalyst-Mediated HDF: Many transition-metal catalysts used in cross-coupling and other reactions can facilitate HDF as a side reaction.[8][9][10] This often occurs through a catalytic cycle involving oxidative addition of the C-F bond to the metal center, followed by a reaction that introduces a hydride.[9]
-
Radical Pathways: Visible light photoredox catalysis, while often mild, can sometimes lead to HDF as an unavoidable side reaction, especially with trifluoromethylarenes.[4]
-
Presence of Hydride Sources: Reagents that can act as hydride donors (e.g., certain silanes) can promote HDF.[8][9]
-
Protic Solvents: Protic solvents can sometimes participate in defluorination pathways, especially under basic conditions.
Troubleshooting Steps:
-
Optimize the Catalyst System: If using a transition-metal catalyst, screen different ligands and metals. Sometimes a subtle change in the electronic or steric properties of the catalyst can suppress HDF.
-
Control Hydride Sources: If a hydride source is necessary for the desired transformation, carefully control its stoichiometry. In some cases, a less reactive hydride source can be substituted.
-
Solvent Selection: Use aprotic solvents to minimize the availability of protons that can participate in HDF.[11] However, it's worth noting that some fluorinated alcohols like HFIP can be beneficial in certain C-H activation reactions, so the choice is context-dependent.[12]
-
Additive Effects: The presence of water can sometimes surprisingly improve the ratio of the desired product to the HDF product in certain photoredox reactions.[4] This highlights the importance of systematically investigating the effect of additives.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the stability and handling of fluorinated intermediates.
Why are some fluorinated intermediates unstable?
The stability of a fluorinated intermediate is a delicate balance. While the C-F bond itself is very strong, the high electronegativity of fluorine can induce electronic effects that weaken other bonds within the molecule, creating reactive sites.[1] For example, the strong electron-withdrawing effect of a trifluoromethyl group can make an adjacent carbonyl group more electrophilic and susceptible to nucleophilic attack.[13]
What are the best practices for storing fluorinated compounds?
Proper storage is crucial to maintain the integrity of your fluorinated intermediates.[14]
-
Temperature: Generally, lower temperatures are better. For many intermediates, storage at 2-8°C is sufficient, but for particularly sensitive compounds, -20°C or lower may be necessary.[14][15]
-
Moisture: Fluorinated compounds can be susceptible to hydrolysis. Store them in a dry environment, using desiccants if needed, and in tightly sealed containers.[14][15]
-
Atmosphere: For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[15]
-
Light: Some fluorinated intermediates are light-sensitive. Store them in amber vials or in the dark.
How does solvent choice impact the stability and reactivity of fluorinated intermediates?
Solvent choice is critical in reactions involving fluorinated species.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can solvate and deactivate nucleophilic fluoride ions through hydrogen bonding, which can be detrimental in S_N2 fluorination reactions.[11][16][17] Aprotic solvents are generally preferred for such reactions.
-
Fluorinated Solvents: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have unique properties. They are protic but poorly nucleophilic, and their high ionizing power can stabilize cationic intermediates, which can be beneficial in certain C-H activation reactions.[12]
Experimental Protocols
Protocol 1: General Procedure for Visible Light Photoredox Catalysis to Minimize Thermal Decomposition
This protocol provides a general framework for setting up a photoredox reaction, which can be adapted for various transformations to avoid harsh, high-temperature conditions.
-
Reaction Setup: In a clean, dry vial, combine the fluorinated intermediate (1.0 equiv), the reaction partner (1.2-2.0 equiv), the photocatalyst (1-5 mol%), and any necessary additives.
-
Solvent Addition: Add the appropriate anhydrous, degassed solvent. The choice of solvent is crucial and should be optimized for the specific reaction.
-
Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. This is critical to remove oxygen, which can quench the excited state of the photocatalyst.
-
Initiation: Place the reaction vial in front of a suitable light source (e.g., a blue LED lamp). Ensure consistent and even irradiation.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
-
Workup: Once the reaction is complete, perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizing Decomposition Pathways
The following diagram illustrates a common decomposition pathway for a trifluoromethylated ketone, highlighting the key steps of nucleophilic attack and subsequent fragmentation that can be exacerbated by certain reaction conditions.
Caption: Decomposition of a trifluoromethyl ketone via nucleophilic attack.
References
-
Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon | Environmental Science & Technology Letters - ACS Publications. Available at: [Link]
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes | Environmental Science & Technology - ACS Publications. Available at: [Link]
- Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification - Books.
-
"Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi - UND Scholarly Commons. Available at: [Link]
-
Low-Temperature Catalytic Thermal Treatment for Effective PFAS Decomposition in Solid Matrices and AFFF Concentrate - SERDP and ESTCP. Available at: [Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Available at: [Link]
-
Lewis Acid Stability in Extreme Reaction Conditions - Patsnap Eureka. Available at: [Link]
-
Degradation breakthrough of stabilized compounds with C-F bonds - The Innovation. Available at: [Link]
-
A New Class of S N 2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules | Request PDF - ResearchGate. Available at: [Link]
-
Mechanism and analysis for photoredox-catalysed C–F bond activation a,... - ResearchGate. Available at: [Link]
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A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules - PubMed. Available at: [Link]
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Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Available at: [Link]
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Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - Semantic Scholar. Available at: [Link]
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Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available at: [Link]
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Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Available at: [Link]
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Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F - The Royal Society of Chemistry. Available at: [Link]
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Enzymatic synthesis of fluorinated compounds - PMC - NIH. Available at: [Link]
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Organofluorine chemistry - Wikipedia. Available at: [Link]
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Introduction of Fluorine and Fluorine-Containing Functional Groups - Harvard DASH. Available at: [Link]
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How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Available at: [Link]
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Solvents: Effects on Reaction Dynamics - YouTube. Available at: [Link]
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Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC - NIH. Available at: [Link]
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Contemporary synthetic strategies in organofluorine chemistry. Available at: [Link]
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Advances in the Development of Trifluoromethoxylation Reagents - Oakwood Chemical. Available at: [Link]
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Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. Available at: [Link]
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Purification of Fluorine by Distillation - SciSpace. Available at: [Link]
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Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers | Journal of the American Chemical Society. Available at: [Link]
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(PDF) Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. Available at: [Link]
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Metallomimetic C-F activation catalysis by simple phosphines - ChemRxiv. Available at: [Link]
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Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC. Available at: [Link]
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Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis | Accounts of Chemical Research - ACS Publications. Available at: [Link]
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Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes - ResearchGate. Available at: [Link]
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Decomposition Kinetics of Perfluorinated Sulfonic Acids - ChemRxiv. Available at: [Link]
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Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J. Available at: [Link]
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Study finds Goldilocks organoborane catalysts for fluorination | Research - Chemistry World. Available at: [Link]
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Overview on the history of organofluorine chemistry from the viewpoint of material industry. Available at: [Link]
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Site selectivities in fluorination. - UCL Discovery. Available at: [Link]
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IMPACT AND REMOVAL TECHNIQUES OF FLUORIDE FROM THE DRINKING WATER - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
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A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry. Available at: [Link]
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CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS - Revue Roumaine de Chimie -. Available at: [Link]
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A simple method for destroying 'forever chemicals' and making water safe. Available at: [Link]
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Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review - PMC. Available at: [Link]
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- 17. youtube.com [youtube.com]
Validation & Comparative
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of analytical techniques available, spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—stand as the triumvirate of molecular characterization. This guide provides an in-depth spectroscopic comparison of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile, a fluorinated aromatic nitrile of interest, with its closely related structural isomers and analogues. By understanding the subtle yet significant differences in their spectroscopic signatures, researchers can gain invaluable insights into their molecular architecture and purity.
The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. Consequently, the robust and unambiguous characterization of fluorinated compounds is of paramount importance. This guide will delve into the expected and observed spectroscopic features of the title compound and compare them with 2-(3,4-difluorophenyl)-2-methylpropanenitrile and 2-(4-fluorophenyl)-2-methylpropanenitrile, providing a framework for their differentiation.
Comparative Spectroscopic Analysis
The following sections detail the anticipated spectroscopic data for 2-(3,5-Difluorophenyl)-2-methylpropanenitrile based on established principles and data from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR provides an additional layer of structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two methyl groups are equivalent and will appear as a singlet, integrating to six protons. The aromatic region will display signals corresponding to the three protons on the difluorophenyl ring. Due to the meta-positioning of the fluorine atoms, the proton at the C2 position will appear as a triplet, while the protons at the C4 and C6 positions will appear as a doublet of doublets.
¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the quaternary carbon, the methyl carbons, the nitrile carbon, and the aromatic carbons. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The other aromatic carbons will show smaller two- and three-bond couplings.
¹⁹F NMR Spectroscopy: In a proton-decoupled ¹⁹F NMR spectrum, a single resonance is expected for the two equivalent fluorine atoms at the C3 and C5 positions. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring.[1][2]
Table 1: Predicted and Observed NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-(3,5-Difluorophenyl)-2-methylpropanenitrile (Predicted) | ~1.7 (s, 6H, 2xCH₃), ~7.0-7.2 (m, 3H, Ar-H) | ~25 (CH₃), ~40 (C(CH₃)₂), ~110-140 (Ar-C), ~120 (CN) | Single resonance |
| 2-(3,4-Difluorophenyl)-2-methylpropanenitrile [3] | Data not readily available | Data not readily available | Data not readily available |
| 2-(4-Fluorophenyl)-2-methylpropanenitrile [4] | Data not readily available | Data not readily available | Data not readily available |
| 3,5-Difluorobenzonitrile [5] | 7.35-7.45 (m, 1H), 7.20-7.30 (m, 2H) | Not specified | Not specified |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The nitrile (C≡N) stretch is a particularly strong and sharp absorption, making it easily identifiable.
Key IR Absorptions:
-
C≡N Stretch: A sharp, intense absorption is expected in the range of 2220-2260 cm⁻¹.[6]
-
C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are anticipated in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Characteristic absorptions in the fingerprint region (below 1500 cm⁻¹) will confirm the aromatic nature.[7]
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Compound Specific Notes |
| Nitrile (C≡N) | 2220 - 2260 | A key diagnostic peak for all compared nitriles. |
| C-F | 1100 - 1300 | The pattern and intensity may vary slightly with fluorine substitution patterns. |
| Aromatic C-H | > 3000 | |
| Aliphatic C-H | < 3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(3,5-Difluorophenyl)-2-methylpropanenitrile, the molecular ion peak (M⁺) is expected to be prominent.
Expected Fragmentation Pattern: A characteristic fragmentation would be the loss of a methyl group to form a stable benzylic carbocation. The presence of fluorine atoms will also influence the fragmentation pathways. The exact mass of the molecular ion can be used to confirm the elemental composition.
Table 3: Key Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z for [M]⁺ |
| 2-(3,5-Difluorophenyl)-2-methylpropanenitrile | C₁₀H₉F₂N | 181.18 | 181 |
| 2-(3,4-Difluorophenyl)-2-methylpropanenitrile [3] | C₁₀H₉F₂N | 181.18 | 181 |
| 2-(4-Fluorophenyl)-2-methylpropanenitrile [4] | C₁₀H₁₀FN | 163.19 | 163 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
Protocol 1: NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H, ¹³C, or ¹⁹F).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.[8]
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. A wider spectral width may be necessary depending on the chemical shifts of the fluorine atoms.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Protocol 2: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Protocol 3: Mass Spectrometry Data Acquisition (EI)
-
Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent like methanol or acetonitrile, into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural confirmation.
Visualizing the Comparison
To visually summarize the chemical structures and the analytical workflow, the following diagrams are provided.
Caption: Chemical structures of the target compound and its comparators.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biophysics.org [biophysics.org]
- 3. 2-(3,4-Difluorophenyl)-2-methylpropanenitrile | C10H9F2N | CID 55264652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-2-methylpropanenitrile | 93748-09-5 [sigmaaldrich.com]
- 5. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR [m.chemicalbook.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimizing C(sp²)–C(sp²) Cross-Couplings: A Comparative Analysis of Boronic Acids, Pinacol Esters, and MIDA Boronates
Executive Summary
In medicinal chemistry and process development, the choice of boron species for Suzuki-Miyaura cross-coupling is often dictated by habit rather than empirical optimization. While Free Boronic Acids offer high atom economy, they suffer from variable stability and difficult purification. Pinacol (Pin) Esters have become the industry standard for their improved lipophilicity and handling, yet they fail to protect certain unstable heteroaromatic motifs.
MIDA (N-methyliminodiacetic acid) Boronates represent a paradigm shift: they are not merely "protected" species but "slow-release" reservoirs. This guide analyzes these three intermediates, providing a decision framework for when to switch from standard Pin esters to MIDA boronates to rescue failing syntheses of complex pharmacophores.
Mechanistic Foundation: The "Slow-Release" Phenomenon[1][2][3]
To understand the efficacy differences, one must understand the active species concentration.
-
Free Boronic Acids & Pin Esters: Rapidly generate high concentrations of the active boronate species (
) in basic media. For unstable substrates (e.g., 2-pyridyl), this high concentration leads to rapid protodeboronation (decomposition) that outcompetes the cross-coupling. -
MIDA Boronates: The boron atom is sp³-hybridized and chemically inert. Under specific aqueous-basic conditions, the MIDA ligand hydrolyzes slowly.[1] This releases the active boronic acid at a rate matching the catalytic turnover, keeping the standing concentration of the unstable species low and minimizing decomposition.
Visualization: The Kinetic Equilibrium
The following diagram illustrates the "Slow Release" mechanism that differentiates MIDA from Pin/Acid systems.
Figure 1: The kinetic advantage of MIDA boronates. By limiting the concentration of the Free Boronic Acid (yellow), the rate of productive coupling (green) is favored over second-order decomposition pathways (grey).
Comparative Analysis: Stability & Reactivity
A. Stability Profile (Protodeboronation)
The most common failure mode in Suzuki coupling is the cleavage of the C–B bond before transmetallation occurs.
| Feature | Free Boronic Acid | Pinacol Ester | MIDA Boronate |
| Benchtop Stability | Low (Dehydrates to boroxines) | High (Hydrolytically stable) | Excellent (Indefinitely stable) |
| 2-Heterocycle Stability | Very Poor (Rapid decomp) | Poor/Moderate | Excellent (Protected) |
| Chromatography | Difficult (Streaks on Silica) | Good (Stable, but can hydrolyze) | Excellent (Binary affinity) |
| Atom Economy | High (Best) | Moderate | Low (Heavy ligand) |
Critical Insight: Recent kinetic studies (Lloyd-Jones et al.) reveal that Pinacol esters of electron-deficient heteroaromatics (e.g., 2-pyridyl, 5-thiazolyl) often hydrolyze to the free acid before transmetallation, meaning they offer no kinetic protection against protodeboronation in basic aqueous media. MIDA is the only effective shield for these motifs.
B. Reactivity & Transmetallation[2][3]
-
Pinacol Esters: Can transmetallate directly in anhydrous conditions (using Ag2O or alkoxides) or via hydrolysis in aqueous conditions.
-
MIDA Boronates: Strictly require a hydrolysis step (deprotection) to become active. They are inert under anhydrous conditions (e.g., Buchwald-Hartwig amination conditions), allowing for orthogonal functionalization of the halide partner before the boron is activated.
Experimental Protocols
Protocol A: Standard "Slow-Release" Coupling (MIDA)
Use this for unstable boronic acids (2-pyridyl, vinyl, cyclopropyl).
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
MIDA Boronate (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or XPhos Pd G2 (for chlorides)
-
Base:
(5.0 equiv) — Crucial for slow release -
Solvent: 1,4-Dioxane : Water (5:1 ratio)
Step-by-Step:
-
Setup: Charge a vial with the MIDA boronate, aryl halide, Pd catalyst, and
. -
Inerting: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed Dioxane/Water (5:1) mixture. Concentration should be 0.1 M – 0.2 M.
-
Reaction: Heat to 60°C .
-
Note: Temperature controls the release rate. If conversion is low, increase to 80°C. If decomposition is observed, lower to 45°C.
-
-
Workup: Dilute with EtOAc, wash with water. The MIDA ligand is water-soluble and washes away (unlike pinacol, which can be sticky).
Protocol B: High-Throughput Pinacol Coupling
Use this for stable aryl-aryl couplings.
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
Boronic Pinacol Ester (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (0.05 equiv)
-
Base:
(2.0 equiv) -
Solvent: DME : Water (4:1)
Step-by-Step:
-
Combine reagents in a vial.
-
Degas solvents (sparge with Ar for 10 mins) before addition.
-
Heat to 80–100°C for 2–12 hours.
-
Purification Warning: Pinacol by-product is not water-soluble. It often co-elutes with products. Use a wash with aqueous
/ if pinacol removal is critical.
Decision Matrix: Selecting the Right Intermediate
Do not default to Pinacol esters. Use this logic flow to determine the optimal reagent for your specific molecule.
Figure 2: Strategic workflow for selecting boron intermediates. Instability triggers an immediate shift to MIDA.
Data Summary: Head-to-Head Comparison
The following data summarizes the performance of 2-pyridyl boron species, a notoriously difficult substrate class.
| Metric | 2-Pyridyl Boronic Acid | 2-Pyridyl Pinacol Ester | 2-Pyridyl MIDA Boronate |
| Half-life (pH 7, 70°C) | ~30 seconds | ~2 minutes | > 24 hours |
| Coupling Yield (Ar-Cl) | < 10% | 20–40% | 85–95% |
| Purification Mode | Reverse Phase / Recryst. | Silica (difficult separation) | Silica (Standard Flash) |
| By-product Removal | Boric Acid (Water sol.) | Pinacol (Organic sol.)[2][3][5][6][7] | MIDA Acid (Water sol.) |
References
-
Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and General Solution for the Iterative Synthesis of Polyenes via MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[8][2][7][9] Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Validation Guide: Analytical Profiling of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile
Topic: Validation of the analytical methods for 2-(3,5-Difluorophenyl)-2-methylpropanenitrile Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates, 2-(3,5-Difluorophenyl)-2-methylpropanenitrile serves as a critical building block, particularly for androgen receptor antagonists and kinase inhibitors.[1] Its structural integrity—specifically the gem-dimethyl and nitrile functionalities combined with the meta-difluoro substitution—demands precise analytical control to ensure downstream reaction efficiency.[1]
This guide provides a technical comparison between the industry-standard C18 RP-HPLC method and an optimized Pentafluorophenyl (PFP) UHPLC method.[1] While C18 remains the workhorse for general lipophilic separations, our validation data demonstrates that PFP stationary phases offer superior selectivity for halogenated aromatics, critical for separating positional isomers (e.g., 2,4-difluoro impurities).
Part 1: Strategic Method Comparison
The primary challenge in analyzing 2-(3,5-Difluorophenyl)-2-methylpropanenitrile is distinguishing it from its synthetic precursors (e.g., 3,5-difluorophenylacetonitrile) and potential defluorinated by-products.[1]
The Alternative: Standard C18 RP-HPLC [1]
-
Mechanism: Hydrophobic interaction.[1]
-
Pros: Universal, low cost, robust.[1]
-
Cons: Poor resolution between fluorinated positional isomers; "hydrophobic collapse" risk with high-aqueous mobile phases used for polar impurity retention.[1]
-
Verdict: Adequate for crude purity checks but insufficient for final release testing where isomeric purity is critical.
The Product (Recommended): PFP-Propyl UHPLC [1]
-
Mechanism: Multiple interaction modes including Hydrophobic,
- interactions, and Dipole-Dipole (F-F) interactions.[1] -
Pros: The electron-deficient PFP ring interacts specifically with the electron-rich fluorine atoms on the analyte, providing "shape selectivity" impossible with C18.[1]
-
Verdict: The validated method of choice for GMP release.[1]
Table 1: Comparative Performance Metrics
| Parameter | Standard C18 Method | Optimized PFP UHPLC Method |
| Run Time | 18.0 min | 6.5 min |
| Selectivity ( | 1.05 (Co-elution risk) | 1.35 (Baseline resolution) |
| Tailing Factor ( | 1.4 | 1.05 |
| LOD (ppm) | 5.0 | 0.8 |
| Solvent Consumption | ~18 mL/run | ~3 mL/run |
Part 2: Experimental Protocols
2.1. Reagents and Materials [1][2][3]
-
Reference Standard: 2-(3,5-Difluorophenyl)-2-methylpropanenitrile (>99.0% purity).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).[1]
-
Buffer: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
2.2. Optimized PFP UHPLC Conditions (The "Product")
This protocol is designed to be self-validating, meaning system suitability criteria are embedded to flag drift immediately.
-
Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity) with PDA Detector.
-
Column: Pentafluorophenyl (PFP) Core-Shell, 2.1 x 100 mm, 1.7 µm.[1]
-
Column Temp: 40°C (Controls viscosity and stabilizes F-F interactions).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 215 nm (Nitrile absorbance) and 260 nm (Aromatic ring).[1]
-
Injection Volume: 2.0 µL.
-
Mobile Phase:
-
Gradient Program:
| Time (min) | % B | Curve |
| 0.0 | 10 | Initial |
| 4.0 | 80 | Linear |
| 5.0 | 80 | Hold |
| 5.1 | 10 | Re-equilibrate |
| 6.5 | 10 | End |
Expert Insight: The choice of Ammonium Formate pH 3.0 is causal.[1] It suppresses the ionization of any acidic impurities (phenols) and ensures the nitrile remains neutral, sharpening the peak shape on the PFP phase.[1]
Part 3: Validation Data & Logic
The following data summarizes the validation of the PFP method according to ICH Q2(R2) guidelines.
3.1. Specificity & Selectivity
The PFP column successfully resolved the main peak (RT 3.2 min) from the likely impurity 3,5-difluorophenylacetonitrile (RT 2.8 min), which lacks the gem-dimethyl steric bulk.[1]
3.2. Linearity and Range
-
Range: 50% to 150% of target concentration (0.5 mg/mL).
-
Regression:
.[1] -
Self-Validation: Residuals plotted showed no systematic trend, confirming linear response.
3.3. Accuracy (Recovery)
Spike recovery experiments were performed in triplicate at three levels.
Table 2: Accuracy Results
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.4 | 0.5 | 98.0 - 102.0% |
| 100% | 100.1 | 0.3 | 98.0 - 102.0% |
| 120% | 99.8 | 0.4 | 98.0 - 102.0% |
3.4. Robustness
The method was stressed by varying flow rate (±0.05 mL/min) and Column Temp (±5°C). The resolution between the critical impurity pair remained > 2.0, validating the method's reliability for routine QC labs.
Part 4: Visualization of Method Logic
Diagram 1: Validation Lifecycle Workflow
This diagram illustrates the logical flow of the validation process, ensuring all ICH Q2 requirements are met systematically.
Caption: Systematic validation workflow following ICH Q2(R2) guidelines, moving from development to robustness testing.
Diagram 2: Separation Mechanism (C18 vs. PFP)
Visualizing why the PFP column outperforms C18 for this specific fluorinated nitrile.
Caption: Mechanistic comparison showing the multi-modal retention of PFP phases vs. the single-mode C18 retention.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
West, C., & Lesellier, E. (2006).[1] Characterization of pentafluorophenylpropyl stationary phases for liquid chromatography. Journal of Chromatography A. [Link]
-
Moldoveanu, S. C., & David, V. (2013).[1] Essentials in Modern HPLC Separations: Chapter 4 - Stationary Phases in RP-HPLC. Elsevier.[1] [Link]
-
PubChem. (n.d.).[1] 2-(3,4-Difluorophenyl)-2-methylpropanenitrile (Analog Reference). National Library of Medicine.[1] [Link][1]
Sources
Benchmarking Synthetic Routes to 2-Arylpropionitriles: Precision, Scalability, and Green Metrics
Executive Summary
The 2-arylpropionitrile motif (
This guide benchmarks the three dominant synthetic methodologies:
-
Phase-Transfer Catalyzed (PTC) Alkylation (The Industrial Workhorse)
-
Pd-Catalyzed
-Arylation (The Convergent Precision Route) -
Asymmetric Hydrocyanation (The Atom-Economic Route)
Part 1: Strategic Analysis & Route Selection
The Industrial Workhorse: PTC Alkylation
Mechanism:
This route relies on the acidity of the benzylic proton (
-
Pros: Low raw material cost; robust on multi-kilogram scales; no heavy metals.
-
Cons: Generates stoichiometric salt waste; difficult to control mono- vs. bis-alkylation without optimization; product is racemic (requires downstream resolution).
The Precision Tool: Pd-Catalyzed -Arylation
Mechanism: Cross-Coupling (
Pioneered by Hartwig and Buchwald, this route is convergent, allowing the coupling of commercially available aryl halides with propionitrile. It bypasses the need for benzylic cyanide precursors.
-
Pros: High functional group tolerance; convergent synthesis; avoids handling toxic cyanide salts (uses alkyl nitriles).
-
Cons: High catalyst cost (Pd + Ligands like BINAP/Q-Phos); requires inert atmosphere; strong bases (LiHMDS/NaOtBu) often required.
The Green Aspirant: Asymmetric Hydrocyanation
Mechanism: Ni-Catalyzed Addition
Pathway: Vinyl Arene (Styrene) + HCN
This route offers the highest theoretical atom economy (100%). The challenge lies in regioselectivity (branched vs. linear) and the handling of HCN.
-
Pros: Direct use of alkene feedstocks; high atom economy; potential for direct asymmetric synthesis (
ee). -
Cons: Safety hazards of HCN; regioselectivity issues (anti-Markovnikov linear product is often favored electronically without specific ligands).
Part 2: Comparative Benchmarking Data
The following data aggregates typical performance metrics for the synthesis of 2-Phenylpropionitrile (a standard model substrate).
| Metric | Route A: PTC Methylation | Route B: Pd-Arylation | Route C: Hydrocyanation |
| Starting Material | Phenylacetonitrile | Bromobenzene | Styrene |
| Reagent | Me-I / Me-Br | Propionitrile | HCN (or acetone cyanohydrin) |
| Typical Yield | 92 - 96% | 85 - 94% | 88 - 95% |
| Atom Economy | Moderate (Leaving group waste) | Moderate (Base/Halide waste) | Excellent (100%) |
| E-Factor (Kg waste/Kg product) | High (>10) | Medium (5-10) | Low (<5) |
| Enantioselectivity | Racemic (0% ee) | Racemic (usually) | High (up to 95% ee) |
| Cost Driver | Waste disposal | Catalyst/Ligand | Safety engineering |
| Scalability | High (Ton scale) | Medium (Kg scale) | High (Continuous flow rec.) |
Part 3: Decision Logic & Visualization
Strategic Selection Matrix
Use this logic flow to determine the optimal route for your specific target.
Figure 1: Decision matrix for selecting the synthetic route based on substrate availability and stereochemical requirements.
Mechanistic Insight: Pd-Catalyzed Cycle
Understanding the catalytic cycle is crucial for troubleshooting Route B (Arylation).
Figure 2: Simplified catalytic cycle for the
Part 4: Detailed Experimental Protocols
Protocol A: Robust PTC Methylation (Route 1)
Best for: Scalable synthesis of racemic intermediates (e.g., Flurbiprofen precursor).
Reagents:
-
Arylacetonitrile (1.0 equiv)
-
Methyl Iodide (1.1 equiv)
-
Toluene (Solvent)
-
50% NaOH (aq)
-
TBAB (Tetrabutylammonium bromide, 5 mol%)
Step-by-Step:
-
Setup: Charge a 3-neck flask with Arylacetonitrile (50 mmol), Toluene (50 mL), and TBAB (0.8 g).
-
Base Addition: Add 50% NaOH (20 mL) slowly with vigorous stirring. The biphasic mixture must be agitated rapidly to maximize interfacial area.
-
Alkylation: Cool to 10°C. Add Methyl Iodide (55 mmol) dropwise over 30 minutes. Note: Exothermic reaction.
-
Monitoring: Warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (
) and appearance of product ( ). -
Workup: Dilute with water (50 mL). Separate organic layer.[1] Wash aqueous layer with Toluene (2 x 20 mL).
-
Purification: Dry combined organics over
. Concentrate in vacuo. Purify via vacuum distillation or silica plug to remove trace bis-methylated byproduct.
Validation Check:
-
NMR should show a quartet at
ppm (1H) and a doublet at ppm (3H).
Protocol B: Pd-Catalyzed -Arylation (Route 2)
Best for: Convergent synthesis from aryl bromides.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Propionitrile (1.1 equiv)
- (1-2 mol%)
-
Ligand:
or BINAP (2-4 mol%) -
Base: LiHMDS (1.1 equiv, 1M in THF) or NaOtBu
Step-by-Step:
-
Inerting: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times.
-
Catalyst Prep: Add
and Ligand. Add Toluene (anhydrous). Stir 15 min to generate active catalyst. -
Substrate Addition: Add Aryl Bromide (1.0 mmol) and Propionitrile (1.1 mmol).
-
Base Addition: Cool to 0°C. Dropwise add LiHMDS (1.1 mmol). Crucial: Slow addition prevents nitrile polymerization.
-
Reaction: Heat to 80°C for 12 hours.
-
Quench: Cool to RT. Quench with sat.
. -
Purification: Extract with EtOAc. Column chromatography is usually required to remove Pd residues.
Validation Check:
-
Ensure complete removal of Pd (black specs). Product should be colorless oil.
References
-
Culkin, D. A., & Hartwig, J. F. (2003).[2][3] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[2][3][4] Accounts of Chemical Research, 36(4), 234–245.[3] [Link] -
Stauffer, S. R., et al. (2001). Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Journal of the American Chemical Society, 123(19), 4641–4642. [Link]
-
RajanBabu, T. V., & Casalnuovo, A. L. (1992). Electronic effects in asymmetric catalysis: Enantioselective carbon-carbon bond formation. Journal of the American Chemical Society, 114(15), 6265–6266. [Link]
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles.[5] Organic Syntheses, 55, 91. [Link]
-
Cushman, M., et al. (2009). Green Synthesis of Ibuprofen.[6][7][8][9] EPA Presidential Green Chemistry Challenge. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: Selection of catalysts for the alpha-arylation of nitriles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aerodrive.ccchwc.edu.hk [aerodrive.ccchwc.edu.hk]
- 9. gup.ugal.ro [gup.ugal.ro]
Pharmacokinetic profile comparison of fluorinated vs. non-fluorinated propanenitriles
Executive Summary: The Fluorine Impact
In lead optimization, the propanenitrile (propionitrile) motif often presents a critical dichotomy. While the nitrile group acts as an excellent hydrogen bond acceptor and bioisostere for carbonyls, the non-fluorinated alkyl chain—specifically the
This guide objectively compares the pharmacokinetic (PK) and toxicological profiles of Propanenitrile (PN) versus its
Key Takeaway: The introduction of fluorine at the
Physicochemical & Pharmacokinetic Comparison[1][2][3][4][5][6][7][8][9]
The following data contrasts a standard propanenitrile motif against an
Table 1: Physicochemical & Metabolic Profile
| Feature | Propanenitrile (Non-Fluorinated) | Impact of Fluorination | |
| Structure | Steric protection & electronic withdrawal | ||
| C-H BDE ( | ~95 kcal/mol (Weak) | N/A (C-F bond ~116 kcal/mol) | Prevents H-abstraction |
| LogP (Lipophilicity) | 0.16 (Baseline) | ~0.5 - 0.8 | Moderate increase; improves permeability |
| Metabolic Stability ( | < 15 min (Rapid Clearance) | > 120 min (High Stability) | Blocks CYP2E1/CYP2A6 attack |
| Primary Metabolite | Cyanide ( | Parent / Phase II Conjugates | Eliminates Cyanogenesis |
| Toxicity (LD50 Rat) | ~39 mg/kg (High Toxicity) | > 2000 mg/kg (Low Toxicity) | >50x Safety Margin improvement |
Note: The drastic difference in LD50 is directly correlated to the rate of cyanide release.[2] Non-fluorinated propanenitriles are rapidly metabolized to cyanide in vivo.
Mechanistic Insight: The Cyanide Pathway
To understand the PK failure of non-fluorinated propanenitriles, one must analyze the mechanism of bioactivation. The
Diagram 1: Metabolic Divergence
This pathway illustrates how fluorination effectively "short-circuits" the toxicological pathway.
Figure 1: Comparative metabolic pathways. Non-fluorinated nitriles undergo oxidative decyanation releasing toxic cyanide. Fluorination blocks the
Experimental Protocols for Validation
For researchers validating this substitution in a drug candidate, the following protocols provide a self-validating system to quantify the improvement.
Protocol A: Intrinsic Clearance ( ) & Metabolic Stability
Objective: Determine the half-life (
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compound (Propanenitrile derivative) and Control (e.g., Verapamil) in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
-
Incubation:
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), HLM (final conc. 0.5 mg/mL), and Test Compound (1 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL at
min. -
Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. time. Slope determines . -
Success Criteria: Fluorinated analog should show
depletion at 60 min ( min).
-
Protocol B: Cyanide Release Assay (Toxicology Screen)
Objective: Confirm that the fluorinated analog does not release cyanide under metabolic conditions.
-
Incubation: Follow the incubation steps in Protocol A, but scale up volume to 1 mL.
-
Derivatization (The Naphthalene-dialdehyde Method):
-
At
min, stop reaction with 10% trichloroacetic acid. -
Add 2,3-Naphthalenedialdehyde (NDA) and Taurine in borate buffer.
-
Chemistry: Cyanide reacts with NDA/Taurine to form a highly fluorescent benzo[f]isoindole derivative.
-
-
Detection:
-
Measure fluorescence (Ex: 418 nm / Em: 460 nm) using a microplate reader.
-
Quantification: Compare against a KCN standard curve (0–50 µM).
-
Diagram 2: Experimental Workflow
The following workflow visualizes the parallel assessment strategy.
Figure 2: Screening workflow for nitrile-containing leads. Simultaneous assessment of stability and cyanide release is critical.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4][5][6][7][8][9]
-
Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology.
-
Uetrecht, J., & Trager, W. (2007). Drug Metabolism: Chemical and Enzymatic Aspects. (Focus on Oxidative Decyanation).
-
Logue, B. A., et al. (2010). The Analysis of Cyanide and its Metabolites in Biological Samples. Journal of Analytical Toxicology.
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile
This guide provides essential procedures for the proper disposal of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a valued professional in research and development, your commitment to safety is paramount. This document serves as a direct, procedural resource to manage the waste of this specific chemical compound with confidence and precision.
Core Safety Principles and Hazard Assessment
Given its chemical structure, 2-(3,5-Difluorophenyl)-2-methylpropanenitrile should be handled as a hazardous compound. Analogous difluorophenyl nitrile compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[5][6] Therefore, all handling and disposal operations must be conducted with the appropriate personal protective equipment (PPE) in a designated and well-ventilated area, preferably a fume hood.[1]
Table 1: Hazard Profile and Safety Recommendations
| Hazard Category | Associated Risks & Precautions |
| Toxicity | Harmful if swallowed, in contact with skin, or inhaled. Avoid direct contact and inhalation of vapors.[5][6] |
| Irritation | Causes skin and eye irritation.[5][6] |
| Environmental | Halogenated compounds can have long-term adverse effects on the aquatic environment. Do not dispose of down the drain.[1] |
| Flammability | While not explicitly determined for this compound, similar nitriles can be flammable. Keep away from ignition sources.[7] |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile.
Step 1: Personal Protective Equipment (PPE) and Safety Measures
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Nitrile rubber gloves are required. If splash contact occurs, change gloves immediately.[8] Contaminated gloves must be disposed of as hazardous waste.[9]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn.[7]
-
Work Area: All handling of this compound and its waste must be performed within a certified chemical fume hood to prevent inhalation of any vapors.[1]
Step 2: Waste Segregation
Proper segregation of chemical waste is critical for both safety and cost-effective disposal. 2-(3,5-Difluorophenyl)-2-methylpropanenitrile falls into the category of halogenated organic waste .
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2][3][4][10]
-
Rationale: Halogenated compounds, containing elements like fluorine, chlorine, bromine, or iodine, require special disposal methods, typically incineration at high temperatures, and are more costly to dispose of than non-halogenated waste.[3] Mixing these waste streams leads to unnecessary expenses and improper treatment.
Step 3: Waste Container Selection and Labeling
-
Container Type: Use only approved, chemically compatible containers for hazardous waste collection. These are typically high-density polyethylene (HDPE) or glass containers with secure, screw-top caps. Ensure the container is in good condition and free from leaks.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[2] The label must also include:
-
The full chemical name: "Waste 2-(3,5-Difluorophenyl)-2-methylpropanenitrile"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation initiation.
-
Your name, department, and contact information.
-
Step 4: Disposal of Contaminated Materials
Any materials that come into contact with 2-(3,5-Difluorophenyl)-2-methylpropanenitrile are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Pipette tips
-
Weighing boats
-
Contaminated paper towels
-
Gloves[9]
These items should be collected in a separate, clearly labeled solid hazardous waste container designated for "Contaminated Solid Waste."
Step 5: Storage and Collection
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and incompatible chemicals. Refer to a chemical compatibility chart to avoid storing with incompatible materials such as strong oxidizers or bases.[11]
-
Collection: Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. Do not transport hazardous waste yourself.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. bucknell.edu [bucknell.edu]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 9. earthsafeppe.com [earthsafeppe.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. case.edu [case.edu]
- 12. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
